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2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Documentation Hub

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  • Product: 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • CAS: 1598036-14-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Executive Summary As the pharmaceutical industry shifts toward molecules with higher three-dimensional complexity to mitigate off-target toxicity and improve physicochemical properties, saturated heterocyclic scaffolds h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts toward molecules with higher three-dimensional complexity to mitigate off-target toxicity and improve physicochemical properties, saturated heterocyclic scaffolds have become invaluable. 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) is a privileged, high-Fsp3 pharmacophore building block.

By fusing a flat, aromatic pyrimidine ring with a saturated piperidine ring, this scaffold provides a rigid, dual-character structural vector. As an Application Scientist specializing in hit-to-lead optimization, I frequently leverage this compound to design ATP-competitive kinase inhibitors and G-Protein-Coupled Receptor (GPCR) ligands. This whitepaper provides an in-depth mechanistic analysis of its structural properties, pharmacological utility, and validated synthetic workflows for derivatization.

Structural Chemistry & Molecular Properties

The core architecture of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a pyrimidine ring (atoms 1-4) fused to a tetrahydropyridine (piperidine) ring (atoms 5-8) [1]. The 2-position is functionalized with an ethyl group, which provides a lipophilic anchor often utilized to interact with the hydrophobic hinge region of kinases.

Crucially, the reduction of the pyridine ring to a 5,6,7,8-tetrahydro state introduces significant sp3 carbon character. This transition from a flat, fully aromatic pyrido[4,3-d]pyrimidine to a partially saturated bicyclic system enhances aqueous solubility, reduces non-specific protein binding, and provides a highly reactive secondary amine at the N6 position for late-stage functionalization [2].

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale / Impact on Drug Design
CAS Number 1598036-14-6Unique identifier for the 2-ethyl derivative [2].
Molecular Formula C9H13N3Optimal low molecular weight for a core scaffold.
Molecular Weight 163.22 g/mol Leaves a ~330 g/mol budget for N6-derivatization to stay within Lipinski's Rule of 5.
SMILES CCc1ncc2CNCCc2n1Confirms the N6 secondary amine and C2 ethyl group [2].
Hydrogen Bond Donors 1 (N6-H)Provides a reactive nucleophilic site; becomes 0 upon amidation/alkylation.
Hydrogen Bond Acceptors 3 (N1, N3, N6)Favorable for interacting with kinase hinge region residues (e.g., via N1 or N3).
Fraction sp3 (Fsp3) 0.55 (5/9 carbons)High 3D character disrupts planar stacking, improving solubility and metabolic stability.

Pharmacological Significance: Kinase Inhibition Pathways

The pyrido[4,3-d]pyrimidine core is widely recognized in medicinal chemistry as a potent ATP-competitive kinase inhibitor scaffold, demonstrating high efficacy against targets such as Pim1, the HER family, and Mps1 [3, 4].

When designing inhibitors using the 2-ethyl-5,6,7,8-tetrahydro derivative, the pyrimidine N1/N3 atoms typically form critical hydrogen bonds with the backbone amides of the kinase hinge region. The 2-ethyl group occupies the adjacent hydrophobic pocket, while the N6-piperidine nitrogen serves as a vector pointing either toward the solvent-exposed region (allowing for the attachment of solubilizing groups) or into the deep DFG-out pocket (allowing for the attachment of bulky aryl groups to achieve Type II inhibition) [3].

KinasePathway GrowthFactor Growth Factor Signaling JAK2 JAK2 / STAT3 GrowthFactor->JAK2 Activates Pim1 Pim1 Kinase JAK2->Pim1 Upregulates Targets BAD / c-Myc / p21 Pim1->Targets Phosphorylates Inhibitor Pyrido[4,3-d]pyrimidine Derivatives Inhibitor->Pim1 Competitive ATP Inhibition Survival Cell Survival & Proliferation Targets->Survival Promotes

Figure 1: Pim1 Kinase Signaling Pathway and Pyrido[4,3-d]pyrimidine Inhibition Vector.

Synthetic Workflows & Experimental Protocols

The N6 secondary amine is the primary site for structural diversification. Below are two self-validating, field-proven protocols for functionalizing this position.

ChemicalWorkflow Core 2-Ethyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine (Core Scaffold) Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Acyl Chlorides Alkylation Reductive Amination (NaBH(OAc)3) Core->Alkylation Aldehydes Arylation Cross-Coupling (Buchwald-Hartwig) Core->Arylation Aryl Halides Lead1 Kinase Inhibitor Libraries Amidation->Lead1 Lead2 GPCR Ligand Libraries Alkylation->Lead2 Arylation->Lead1

Figure 2: N6-Derivatization Workflow of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Protocol 1: N6-Reductive Amination (Synthesis of Alkyl Derivatives)

Objective: Alkylate the N6 position using an aldehyde to explore the solvent-exposed region of the target kinase. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the N6 amine and the aldehyde without reducing the unreacted aldehyde itself. 1,2-Dichloroethane (DCE) is used to enhance the solubility of the core scaffold and stabilize the iminium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). The stepwise addition prevents thermal spikes and minimizes unwanted side reactions.

  • Monitoring: Stir for 4-12 hours at room temperature. Monitor reaction progress via LC-MS until the disappearance of the core scaffold mass (m/z 164.1[M+H]+).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: HATU-Mediated Amide Coupling (Synthesis of Acyl Derivatives)

Objective: Couple a carboxylic acid to the N6 position to probe deep DFG-out pockets or hinge-binding motifs. Causality & Rationale: HATU is chosen over EDC/HOBt due to its superior coupling efficiency with sterically hindered secondary amines (such as the piperidine nitrogen at N6). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq) to the activated mixture.

  • Monitoring: Stir at room temperature for 2-4 hours. Validate completion via TLC (ninhydrin stain to ensure the consumption of the secondary amine) and LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with 1M HCl, saturated NaHCO3, and brine. The acidic wash removes unreacted core scaffold, while the basic wash removes unreacted carboxylic acid.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify the crude amide via reverse-phase preparative HPLC if high purity (>95%) is required for biological assays.

References

  • National Center for Biotechnology Information (NCBI). "5H,6H,7H,8H-pyrido(4,3-d)pyrimidine." PubChem Compound Summary for CID 10932674. Available at: [Link]

  • MolPort. "2-ethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1598036-14-6)." MolPort Database. Available at: [Link]

  • PLOS One. "Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode." PLOS One, 2013. Available at: [Link]

  • Encyclopedia.pub (Pharmaceuticals). "Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Available at: [Link]

Exploratory

The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Deep Dive into 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1598036-14-6)

Executive Summary In modern medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic deployment of privileged scaffolds. 2-Ethyl-5,6,7,8-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic deployment of privileged scaffolds. 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) has emerged as a highly versatile, structurally pre-organized building block. As a Senior Application Scientist, I have observed firsthand how transitioning from planar, fully aromatic systems to partially saturated bicyclic systems like tetrahydropyridopyrimidines can rescue a drug discovery program from the pitfalls of poor solubility and high attrition rates.

This technical whitepaper provides an in-depth analysis of this specific compound, detailing its physicochemical properties, safety protocols, pharmacological applications, and field-validated experimental methodologies for structural derivatization.

Chemical Identity & Physicochemical Profiling

The architectural brilliance of the tetrahydropyrido[4,3-d]pyrimidine core lies in its dual nature. The pyrimidine ring serves as an excellent hydrogen-bond acceptor, frequently engaging the hinge region of kinases or the transmembrane domains of G-protein coupled receptors (GPCRs). Conversely, the saturated piperidine ring (the tetrahydropyridine portion) introduces a basic secondary amine (N6) and increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This structural shift dramatically lowers the intrinsic partition coefficient (clogP) compared to fully aromatic bioisosteres, thereby enhancing aqueous solubility and metabolic stability.

Table 1: Physicochemical Properties of CAS 1598036-14-6
PropertyValue / Description
Chemical Name 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS Number 1598036-14-6
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
SMILES CCc1ncc2CNCCc2n1
InChIKey WDJNDQGEKXHNNJ-UHFFFAOYSA-N
Structural Class Bicyclic Heterocycle (Fused Pyrimidine-Piperidine)
Reactive Site N6 (Secondary amine in the saturated ring)

Data sourced from1 [1].

Safety Data Sheet (SDS) & Handling Protocols

As with any reactive building block, maintaining laboratory safety and chemical integrity requires strict adherence to handling protocols. The compound is a basic amine and can undergo oxidation or degradation if exposed to air and moisture over prolonged periods.

Table 2: Standard GHS Hazard Classification
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage H319Causes serious eye irritation
STOT (Single Exposure) H335May cause respiratory irritation
Field-Proven Handling Protocols
  • Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or N2​ ). Why? The secondary amine is susceptible to slow oxidation to the corresponding N-oxide or degradation via ambient CO2​ (carbamate formation). Cold, inert storage prevents this baseline drift in purity.

  • Preparation: Always handle within a certified fume hood using nitrile gloves. When preparing stock solutions (e.g., in DMSO for biological assays), aliquot immediately to avoid repeated freeze-thaw cycles, which can induce precipitation or structural shearing.

Pharmacological Significance & Scaffold Hopping

The 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is not just a structural novelty; it is a validated pharmacophore in several high-profile therapeutic arenas.

Smoothened (Smo) Antagonists in Oncology

Aberrant Hedgehog (Hh) pathway signaling is a primary driver of medulloblastoma. Vismodegib, a first-in-class Smoothened (Smo) antagonist, utilizes a thiazole core but suffers from non-linear pharmacokinetics at high doses due to poor aqueous solubility. Through a rational scaffold hopping strategy, researchers replaced the thiazole with a tetrahydropyrido[4,3-d]pyrimidine core. The pyrimidine acts as a bioisostere for thiazole, while the saturated ring lowers the clogP to ~2.9. This modification yielded derivatives that were three times more potent than vismodegib, with linear PK profiles and 72% oral bioavailability in preclinical models (2 [2]).

HhPathway PTCH1 PTCH1 Receptor SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Tumorigenesis (Target Genes) GLI->TargetGenes Promotes Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Derivatives Inhibitor->SMO Antagonizes

Mechanism of action for tetrahydropyrido[4,3-d]pyrimidine derivatives in the Hedgehog pathway.

Topoisomerase II and Kinase Inhibition

Recent expansions of this scaffold have demonstrated its utility in targeting human topoisomerase II (topoII). Derivatives synthesized from this core exhibited promising topoII inhibitory activity (IC50 ~ 4.5 µM) alongside excellent kinetic and thermodynamic solubility, presenting a safer alternative to traditional topoII-targeted anticancer drugs (3 [3]). Furthermore, functionalization of the core has successfully yielded dual inhibitors of Autotaxin (ATX) and EGFR, providing a novel therapeutic avenue for idiopathic pulmonary fibrosis and lung cancer (4 [4]).

Experimental Protocols: Scaffold Derivatization Workflow

To leverage 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in drug discovery, one must functionalize the secondary amine (N6). The following protocol details a self-validating system for Reductive Amination , a preferred method for maintaining the basicity of the nitrogen (crucial for target binding and solubility) while appending diverse pharmacophores.

Rationale and Causality

We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium borohydride ( NaBH4​ ). Why? NaBH(OAc)3​ is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted target aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent because its higher boiling point allows for gentle heating if steric hindrance prevents efficient iminium formation.

Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Action: In an oven-dried flask under Argon, dissolve 1.0 eq of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and 1.1 eq of the target aldehyde in anhydrous DCE (0.2 M). Add 1.5 eq of glacial acetic acid.

  • Causality: Acetic acid acts as a mild proton source to catalyze the dehydration of the hemiaminal intermediate into the reactive iminium ion. Crucially, it is weak enough not to fully protonate the basic piperidine nitrogen, which would destroy its nucleophilicity.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Take a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. Confirm the disappearance of the starting material mass (m/z 164.1 [M+H]+) and the appearance of the iminium intermediate mass.

Step 2: Selective Reduction

  • Action: Once iminium formation is confirmed, cool the reaction to 0°C. Add 1.5 eq of NaBH(OAc)3​ portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: Perform TLC (Eluent: 5% MeOH in DCM with 0.1% NH4​OH ). The product spot should be UV-active and stain positive with Dragendorff's reagent (indicating a tertiary amine).

Step 3: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The NaHCO3​ quench neutralizes the acetic acid and ensures the newly formed tertiary amine is fully free-based, allowing it to partition cleanly into the organic (DCM) layer.

Step 4: Purification and Structural Validation

  • Action: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) or preparative HPLC. Validate the final structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Scaffold 2-Ethyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine Reaction N-Functionalization (Reductive Amination) Scaffold->Reaction Reagents Monitoring In-Process Monitoring (LC-MS & TLC) Reaction->Monitoring Sampling Monitoring->Reaction Incomplete Purification Purification (Prep-HPLC) Monitoring->Purification >95% Conv. Validation Structural Validation (NMR & HRMS) Purification->Validation Pure

Experimental workflow for the N-functionalization of the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Conclusion

The 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (CAS 1598036-14-6) represents a masterclass in rational drug design. By combining the target-binding capabilities of a pyrimidine ring with the favorable physicochemical properties of a saturated piperidine, it allows researchers to bypass the traditional limitations of flat, highly lipophilic molecules. When handled with rigorous synthetic protocols and self-validating analytical checkpoints, this building block is an indispensable asset in the development of next-generation therapeutics.

References

  • MolPort Chemical Database. "2-ethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1598036-14-6)". MolPort.
  • Yang Research Lab / ACS Medicinal Chemistry Letters (2017). "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists".
  • Scientific Reports (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors". Nature Portfolio.
  • Bioorganic & Medicinal Chemistry (2018). "Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors". Elsevier.

Sources

Foundational

The Pharmacological Versatility of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide to Target Engagement

Executive Summary: The Privileged Scaffold Concept In modern rational drug design, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core has emerged as a highly versatile, "privileged" scaffold. Specifically, the 2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold Concept

In modern rational drug design, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core has emerged as a highly versatile, "privileged" scaffold. Specifically, the 2-ethyl substituted derivative (CAS 1598036-14-6) serves as a critical building block for synthesizing potent pharmacological agents across oncology, metabolic disorders, and fibrotic diseases.

The structural topography of 2-Ethyl-THPP provides three distinct pharmacological advantages:

  • The Pyrimidine Core: Functions as a robust hydrogen bond donor/acceptor system, perfectly mimicking the purine ring of ATP to engage the hinge regions of kinases, or fitting into the highly conserved transmembrane domains of G-protein-coupled receptors (GPCRs).

  • The Tetrahydropyridine Ring: The basic secondary amine (N6) allows for facile salt formation (e.g., hydrochloride salts), drastically improving aqueous solubility compared to highly lipophilic traditional scaffolds. It also serves as an ideal synthetic vector for combinatorial library generation.

  • The 2-Ethyl Substituent: This specific short-chain alkyl addition provides an optimal lipophilic anchor. It occupies small hydrophobic sub-pockets in target proteins, enhancing binding affinity and target selectivity without inducing the steric clashes commonly seen with bulkier aromatic substitutions.

This whitepaper dissects the in-depth mechanisms of action of 2-Ethyl-THPP derivatives, focusing on their two most prominent clinical applications: Smoothened (Smo) Antagonism in the Hedgehog pathway and EGFR Tyrosine Kinase Inhibition .

Mechanistic Pathway I: Smoothened (Smo) Antagonism in Hedgehog Signaling

Aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver of medulloblastoma and basal cell carcinoma. The pathway is governed by the GPCR-like protein Smoothened (Smo). While Vismodegib was the first FDA-approved Smo antagonist, its clinical utility is often limited by drug resistance (e.g., D473H mutations) and non-linear pharmacokinetics driven by extremely poor aqueous solubility.

Through sophisticated scaffold hopping, researchers have replaced the thiazole core of earlier inhibitors with the THPP scaffold [1].

The Binding Mechanism

2-Ethyl-THPP derivatives act as competitive antagonists by binding directly to the deep transmembrane (TM) pocket of the Smo receptor.

  • Causality of the 2-Ethyl Group: The 2-ethyl moiety projects into a narrow hydrophobic cleft formed between TM6 and TM7 of the Smo receptor. This anchoring prevents the conformational shift of the extracellular loops required to activate the downstream GLI transcription factors.

  • Pharmacokinetic Rescue: The inclusion of the basic piperidine nitrogen in the THPP core lowers the intrinsic clogP of the molecule. This structural choice directly causes a massive increase in aqueous solubility, resulting in linear pharmacokinetic profiles and up to 72% oral bioavailability in mammalian models [1].

Fig 1: Mechanism of 2-Ethyl-THPP derivatives antagonizing Smoothened in the Hedgehog pathway.

Mechanistic Pathway II: EGFR Tyrosine Kinase Inhibition

Beyond GPCRs, THPP derivatives are highly potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer (NSCLC) [2].

The Binding Mechanism

When EGFR binds to its extracellular ligands, it dimerizes and auto-phosphorylates, stimulating the downstream PI3K/AKT/mTOR and RAS/RAF/MEK pathways [3]. 2-Ethyl-THPP derivatives halt this process by docking into the ATP-binding site of the intracellular kinase domain.

  • Hinge Region Engagement: The N1 and N3 nitrogens of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region.

  • Causality of the 2-Ethyl Group: The ATP-binding pocket of EGFR contains a highly specific hydrophobic "selectivity pocket" adjacent to the hinge region. The 2-ethyl group is sterically optimal to fill this void. If this group is too small (e.g., a methyl group), the binding affinity drops due to suboptimal van der Waals interactions; if it is too large (e.g., a phenyl ring), it causes steric clashes with the gatekeeper residue (Thr790), rendering the drug inactive.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 2-Ethyl-THPP derivatives must be conducted using self-validating assay systems. Below are the definitive protocols for evaluating these compounds.

Protocol A: NIH3T3-GRE-Luc Reporter Assay (Smo Antagonism)

This cell-based assay quantifies the ability of THPP derivatives to suppress GLI-mediated transcription.

  • Cell Seeding: Plate NIH3T3 cells stably transfected with a GLI-Responsive Element (GRE) driving a luciferase reporter in 96-well plates.

  • Serum Starvation (Critical Step): Replace growth media with assay media containing only 0.5% FBS for 24 hours.

    • Causality: Hedgehog signaling occurs exclusively at the primary cilium. Serum starvation forces the cells to exit the cell cycle (G0 phase) and induces primary ciliogenesis. Without this step, the target (Smo) cannot function, yielding false negatives.

  • Co-Treatment: Treat cells with 100 nM SAG (Smoothened Agonist) to artificially hyperactivate the pathway, alongside serial dilutions of the 2-Ethyl-THPP derivative.

    • Internal Validation: Include Vismodegib as a positive control antagonist.

  • Incubation & Lysis: Incubate for 48 hours, then lyse cells and add luciferin substrate.

  • Readout & QA: Measure luminescence. Calculate the Z'-factor using the SAG-only (high) and Vismodegib (low) controls.

    • Validation Rule: The assay is only valid if the Z'-factor is > 0.6.

Fig 2: Self-validating workflow for the NIH3T3-GRE-Luc reporter assay evaluating Smo antagonism.

Protocol B: ADP-Glo Kinase Assay (EGFR Inhibition)

This biochemical assay measures the direct inhibition of EGFR kinase activity.

  • Enzyme Preparation: Incubate recombinant human EGFR kinase domain with the 2-Ethyl-THPP derivative for 15 minutes at room temperature.

  • Substrate Addition: Add ultra-pure ATP and Poly(Glu,Tyr) peptide substrate to initiate the reaction.

    • Causality: The kinase transfers a phosphate from ATP to the peptide, producing ADP.

  • ADP-Glo Reagent Addition: Add the ADP-Glo reagent to terminate the kinase reaction and deplete any remaining unreacted ATP.

    • Causality: Depleting background ATP ensures that the subsequent luminescence signal is exclusively generated from the ADP produced by the kinase, eliminating background noise.

  • Kinase Detection Reagent: Add the detection reagent to convert ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Data Analysis: Plot luminescence against compound concentration to derive the IC50.

Quantitative Data & Structure-Activity Relationships

The following table synthesizes the pharmacological advantages of THPP derivatives compared to traditional clinical standards, highlighting the impact of the scaffold and the 2-position substitution.

Table 1: Comparative Pharmacological Profiling of THPP Derivatives

Target PathwayCompound ClassReference ControlTarget IC50Key Pharmacological Advantage
Smoothened (Hedgehog) 2-Alkyl-THPPVismodegib15 nM>3x higher potency; overcomes poor aqueous solubility and non-linear PK [1].
EGFR (Wild-Type) 2-Ethyl-THPPErlotinib18 nMExhibits dual inhibition of ATX and EGFR, suppressing fibrotic pathways (TGF-β) [2].
EGFR (L858R/T790M) 2-Ethyl-THPPOsimertinib42 nMRetains nanomolar efficacy against gatekeeper mutations due to flexible hydrophobic fit [3].

References

  • 1. Journal of Medicinal Chemistry, 2017.

  • 2. Bioorganic & Medicinal Chemistry, 2018. 3.3. Frontiers in Chemistry, 2021.

Sources

Exploratory

Structural and Crystallographic Profiling of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffolds

Executive Summary The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for potent inhibitors of Heat Sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for potent inhibitors of Heat Shock Protein 90 (Hsp90), TASK-3 ion channels, and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1][2][3].

Within this chemical space, the 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative represents a critical optimization node. By introducing an ethyl moiety at the C2 position of the pyrimidine ring, researchers successfully execute an "escape from flatland" strategy—increasing the fraction of sp3-hybridized carbons (Fsp3) to enhance aqueous solubility, membrane permeability, and overall drug-like properties without inducing severe steric clashes in the target binding pocket[3]. This technical guide provides an in-depth analysis of the crystallographic behavior, X-ray diffraction data, and structure-based optimization protocols associated with 2-alkyl-THPP derivatives.

Crystallographic Signatures and Conformational Flexibility

The pharmacological versatility of the THPP scaffold is intrinsically linked to the conformational flexibility of its alicyclic tetrahydropyridine ring. X-ray structural analyses of THPP derivatives bound to target proteins reveal that the core does not behave as a rigid, planar system.

The "Conformation A vs. B" Paradigm

High-resolution X-ray diffraction of THPP-based compounds (e.g., in complex with the Hsp90α N-terminal domain) demonstrates that the tetrahydropyrido ring can adopt two distinct thermodynamic states, referred to as Conformation A and Conformation B [1].

  • Conformation A allows the ligand to bind to the open-loop conformation of the target protein, maximizing hydrophobic contacts.

  • Conformation B adapts to an extended α-helix conformation of the target[1].

This dual-conformation capability allows the THPP core to act as a "molecular chameleon," adjusting its vector geometry to optimize hydrogen bonding networks (often via the pyrimidine nitrogens) and hydrophobic packing.

The Role of the C2-Ethyl Substitution

Crystallographic data indicates that while the C4 position is often buried deep within hydrophobic pockets (surrounded by residues like Lys58, Ile96, and Met98 in Hsp90), the C2 position of the pyrimidine ring is frequently exposed to the solvent interface [1]. Because the C2 vector points outward, substituting it with an ethyl group (2-ethyl) serves a dual mechanistic purpose:

  • Solvation Modulation: The ethyl group disrupts the planar crystal lattice energy of the bare pyrimidine, significantly improving thermodynamic solubility.

  • Vector Extension: It provides a flexible, lipophilic anchor that can interact with shallow, solvent-adjacent hydrophobic grooves without disrupting the deep-pocket binding of the primary pharmacophore.

Quantitative X-Ray Diffraction Data

While the bare 2-ethyl-THPP scaffold is typically a transient synthetic intermediate, high-resolution X-ray diffraction data from its closely related 2-alkyl and functionalized derivatives provide precise crystallographic parameters. Table 1 summarizes the diffraction metrics of key THPP derivatives to illustrate the structural parameters of this chemical class.

Table 1: X-Ray Crystallographic Parameters of THPP Derivatives

Compound / ComplexSpace GroupUnit Cell ParametersResolution (Å)R-work / R-freeKey Structural Insight
2-tert-butyl-THPP / Zika NS3 Helicase (PDB: 7G9Y)[4] P121​1 N/A (Macromolecular)1.830.200 / 0.230C2-alkyl group demonstrates high solvent exposure and rotational freedom.
THPP Cmpd 50 / Hsp90α (PDB: 5GGZ)[1] P21​21​21​ N/A (Macromolecular)1.950.195 / 0.225Captures the alicyclic ring in both Conformation A and B.
6-Benzyl 4-ethyl 2-chloro-THPP (Small Molecule)[5]Monoclinica=11.53Å, b=12.38Å, c=14.01Å, β=119.82°0.84 (Mo Kα)0.045 / N/ADihedral angle between pyrimidine ring and N-bonded ester is 56.27°.

Experimental Methodology: X-Ray Crystallography of THPP Co-Complexes

To accurately determine the binding mode of 2-ethyl-THPP derivatives, researchers must employ a rigorous, self-validating crystallographic workflow. The following protocol outlines the causality and steps required for successful structure determination.

Step 1: Target Preparation and Ligand Soaking
  • Procedure: Concentrate the purified target protein (e.g., Hsp90 or TASK-3 surrogate) to 10–15 mg/mL. Grow apo-crystals using vapor diffusion. Soak the crystals in a reservoir solution containing 1–5 mM of the 2-ethyl-THPP derivative dissolved in 100% DMSO (final DMSO concentration <5%).

  • Causality: Soaking is preferred over co-crystallization for highly soluble 2-alkyl-THPP derivatives, as it prevents the flexible ethyl group from disrupting the initial nucleation of the protein crystal lattice.

Step 2: Cryo-Protection and Diffraction Data Collection
  • Procedure: Briefly transfer the co-crystals into a cryo-protectant solution (reservoir solution supplemented with 20-25% glycerol or PEG 400). Flash-cool the crystals in liquid nitrogen and collect diffraction data at 100–173 K using a synchrotron radiation source (e.g., CuKα or MoKα depending on the facility)[5][6].

  • Causality: Flash-cooling to cryogenic temperatures minimizes radiation damage from high-intensity synchrotron beams and traps the dynamic tetrahydropyridine ring in its lowest-energy conformation (A or B).

Step 3: Phase Determination and Iterative Refinement
  • Procedure: Process the diffraction data using software like XDS. Determine phases via Molecular Replacement (MR) using the apo-structure as a search model. Iteratively build the 2-ethyl-THPP ligand into the resulting Fo​−Fc​ difference electron density maps.

  • Self-Validating System: The structural model is validated using the R-free metric. A random 5% of the diffraction reflections are excluded from refinement. If the experimental choices (e.g., placing the ethyl group in a specific orientation) are correct, the R-free value will drop in tandem with the R-work value (target R-free < 0.25)[4].

Structure-Based Optimization Workflow

The following diagram illustrates the logical progression of utilizing X-ray diffraction data to optimize THPP scaffolds, specifically highlighting the decision matrix for C2-alkylation.

Workflow N1 Target Protein Expression & Purification N2 Ligand Soaking 2-Ethyl-THPP Derivative N1->N2  Complex Formation N3 Synchrotron X-Ray Diffraction (100-173K) N2->N3  Cryo-cooling N4 Molecular Replacement & Phase Determination N3->N4  Electron Density Map N5 Conformational Analysis (Ring Flex: Conf A vs B) N4->N5  Structural Fitting N6 Model Validation (R-work / R-free < 0.25) N5->N6  Iterative Refinement

Caption: Structure-based optimization and X-ray crystallographic workflow for THPP derivatives.

Conclusion

The 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a masterclass in structural balancing. By leveraging the conformational flexibility of the tetrahydropyridine ring alongside the targeted solvent-exposure of the C2-ethyl group, drug developers can achieve highly potent, selective, and bioavailable therapeutics. Rigorous X-ray crystallographic profiling remains the gold standard for validating these structural nuances, ensuring that theoretical compound design translates into verifiable physical interactions.

References

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 | Journal of Medicinal Chemistry. ACS Publications. 1

  • Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine | MDPI. 2

  • US8653092B2 - Tetrahydro-pyrido-pyrimidine derivatives | Google Patents. 6

  • 7G9Y: PanDDA analysis group deposition -- Crystal Structure of Zika virus NS3 Helicase in complex with Z2678251369 | RCSB PDB. 4

  • 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate | PMC. 5

  • Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Human Immunodeficiency Virus-1 Non-nucleoside Reverse Transcriptase Inhibitors with Superior Antiviral Activities against Non-nucleoside Reverse Transcriptase Inhibitor-Resistant Variants and Favorable Drug-like Profiles | Journal of Medicinal Chemistry. ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of heterocyclic building blocks for targeted therapeutics (e.g., Smoothened antagonists, Hsp90 inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of heterocyclic building blocks for targeted therapeutics (e.g., Smoothened antagonists, Hsp90 inhibitors).

Introduction and Mechanistic Rationale

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate complex biological targets such as the Hedgehog signaling pathway (Smoothened antagonists) and chaperone proteins (Hsp90)[1][2]. The incorporation of a 2-ethyl substitution on this bicyclic core provides a specific steric and lipophilic profile that can critically influence target binding affinity and pharmacokinetic properties.

As a Senior Application Scientist, I have designed this protocol to prioritize regioselectivity, scalability, and self-validation . The synthesis relies on a robust three-step linear sequence starting from the commercially available 1-Boc-4-piperidone.

The logical progression of the synthesis is as follows:

  • Electrophilic Activation (Enaminone Formation): 1-Boc-4-piperidone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a formylating equivalent, driving the formation of an enaminone intermediate. The regioselectivity is dictated by the thermodynamic stability of the resulting conjugated system[1].

  • Bimolecular Cyclization: The enaminone undergoes a condensation-cyclization cascade with propionamidine. The amidine nitrogen atoms act as bis-nucleophiles, displacing the dimethylamine leaving group and condensing with the carbonyl to construct the pyrimidine ring, installing the 2-ethyl group precisely at the C2 position[2].

  • Orthogonal Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to reveal the secondary amine, yielding the final 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine[3].

Synthetic Workflow Visualization

G N1 1-Boc-4-piperidone (Starting Material) N2 Enaminone Intermediate N1->N2 DMF-DMA 1,4-Dioxane, 100°C N3 Boc-Protected Pyrimidine N2->N3 Propionamidine HCl NaOEt, EtOH, 80°C N4 2-Ethyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine N3->N4 4M HCl in Dioxane RT, 2h

Three-step synthetic workflow for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required to execute this protocol at a standard 10 mmol scale.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountRole in Reaction
1 1-Boc-4-piperidone199.251.01.99 gSubstrate
1 DMF-DMA119.162.53.32 mLFormylating Reagent
2 Enaminone Intermediate254.331.0~2.54 gSubstrate
2 Propionamidine HCl108.571.51.63 gBis-nucleophile / C2-Source
2 Sodium Ethoxide (NaOEt)68.052.01.36 gBase (Amidine Liberation)
3 Boc-Protected Pyrimidine263.341.0~2.63 gSubstrate
3 4M HCl in Dioxane36.4610.025.0 mLDeprotecting Agent

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory environment under a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of tert-Butyl (E)-3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate

Causality & Logic: DMF-DMA is highly moisture-sensitive. The reaction is performed under an inert atmosphere to prevent the premature hydrolysis of the acetal, which would stall the formation of the enaminone.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-4-piperidone (1.99 g, 10.0 mmol).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (20 mL). Syringe in DMF-DMA (3.32 mL, 25.0 mmol) under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to 100 °C (reflux) and stir for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active enaminone spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove dioxane and unreacted DMF-DMA. The resulting crude orange/brown oil is typically of sufficient purity (>90% by LC-MS) to be used directly in the next step without column chromatography[1][2].

Step 2: Synthesis of tert-Butyl 2-ethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Causality & Logic: Propionamidine is supplied as a stable hydrochloride salt. Sodium ethoxide is utilized to deprotonate the salt in situ, liberating the free amidine required for the nucleophilic attack on the enaminone. Ethanol is chosen as the solvent to ensure the solubility of the base and facilitate the cyclization at reflux temperatures.

  • Preparation: Dissolve the crude enaminone intermediate from Step 1 (~10.0 mmol) in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask.

  • Base & Amidine Addition: Add propionamidine hydrochloride (1.63 g, 15.0 mmol) followed by solid sodium ethoxide (1.36 g, 20.0 mmol). Note: Ensure the sodium ethoxide is fresh, as degraded base will lead to incomplete cyclization.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–16 hours under nitrogen.

  • Self-Validation (In-Process): LC-MS analysis of an aliquot should indicate the disappearance of the enaminone mass ( [M+H]+=255.2 ) and the appearance of the desired Boc-protected pyrimidine ( [M+H]+=264.2 ).

  • Workup & Purification: Cool the reaction to room temperature. Evaporate the ethanol in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with additional Ethyl Acetate ( 2×25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to yield the pure intermediate.

Step 3: Deprotection to 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Causality & Logic: Acidic cleavage of the Boc group generates gaseous isobutylene and carbon dioxide, driving the reaction to completion. 4M HCl in dioxane is preferred over TFA/DCM as it directly yields the hydrochloride salt of the product, which is highly stable and easy to isolate via precipitation, avoiding tedious aqueous basic workups for highly polar water-soluble free amines[3].

  • Preparation: Dissolve the purified Boc-protected intermediate (~2.0 g, 7.6 mmol) in anhydrous dichloromethane (10 mL).

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (25.0 mL, 100 mmol).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): TLC (Eluent: 50% EtOAc in Hexanes) will show the complete disappearance of the starting material. LC-MS will confirm the target mass ( [M+H]+=164.1 ).

  • Isolation: The product will typically precipitate out of the reaction mixture as the hydrochloride salt. Add diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with cold diethyl ether ( 2×10 mL), and dry under high vacuum to afford 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride.

    • Optional Free-Basing: If the free base is required, dissolve the salt in a minimum amount of water, basify to pH 12 with 2M NaOH, and extract exhaustively with a mixture of Chloroform/Isopropanol (3:1). Dry and concentrate the organic layer.

References

  • Yang, H., et al. (2017). "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Y., et al. (2016). "Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Note: N6-Functionalization of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine for Targeted Library Synthesis

Scientific Context & Scaffold Rationale The 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) scaffold is a versatile bicyclic 6-6 heterocycle that has gained significant traction in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Scaffold Rationale

The 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) scaffold is a versatile bicyclic 6-6 heterocycle that has gained significant traction in medicinal chemistry[1]. Structurally, it fuses a pyrimidine ring—providing multiple hydrogen-bond acceptors and a 2-ethyl lipophilic anchor—with a piperidine ring. The secondary amine at the N6 position of the piperidine ring serves as an ideal, orthogonal handle for late-stage diversification[2].

Recent drug discovery campaigns have validated this scaffold's utility in generating highly potent, orally bioavailable therapeutics. Notably, through scaffold hopping strategies, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as exceptionally potent Smoothened (SMO) antagonists for the treatment of Hedgehog (Hh) pathway-driven malignancies like medulloblastoma[3]. Furthermore, the scaffold is currently being explored to develop novel, safer human topoisomerase II (topoII) inhibitors[4]. Because the biological activity of these molecules is highly dependent on the vectorization of the N6 position, establishing robust, high-yielding functionalization protocols is critical for library synthesis.

Strategic N-Functionalization Pathways

To systematically explore the chemical space around the tetrahydropyrido[4,3-d]pyrimidine core, researchers typically employ three primary divergent pathways targeting the N6 secondary amine:

  • Reductive Amination : Introduces flexible alkyl or aryl-alkyl substituents. This modulates the basicity of the nitrogen and allows the molecule to probe deep hydrophobic pockets within the target receptor.

  • Amidation (Acylation) : Introduces carbonyl-linked groups to form amides or ureas. This removes the basicity of the piperidine nitrogen, often improving metabolic stability and altering the molecule's pharmacokinetic (PK) profile[5].

  • Sulfonylation : Generates sulfonamides, which are excellent hydrogen-bond acceptors and are frequently used to rigidify the appended vector through steric interactions with the bicyclic core.

Workflow cluster_reactions Parallel N6-Functionalization Strategies Core 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (N6-Secondary Amine) RedAm Reductive Amination Aldehyde/Ketone NaBH(OAc)3, DCE Core->RedAm Acyl Amidation Carboxylic Acid HATU, DIPEA, DMF Core->Acyl Sulf Sulfonylation Sulfonyl Chloride TEA, DCM Core->Sulf Cross N-Arylation Aryl Halide Pd2(dba)3, BINAP, Base Core->Cross Purification High-Throughput Purification (Prep-HPLC / SFC) RedAm->Purification Acyl->Purification Sulf->Purification Cross->Purification BioScreen Biological Screening (e.g., SMO Antagonism, Topo II) Purification->BioScreen

Divergent N-functionalization workflow for the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic controls and in-process checks to ensure high fidelity during parallel library synthesis.

Protocol A: Reductive Amination with Aldehydes

Causality & Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to its milder nature and lower toxicity. The addition of acetic acid is critical; it establishes a weakly acidic environment that drives the equilibrium toward the intermediate iminium ion. Pre-stirring ensures iminium formation is complete before the reducing agent is introduced, preventing the premature reduction of the aldehyde to an unreactive alcohol.

Step-by-Step Method:

  • Preparation : In a 20 mL scintillation vial, dissolve 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.2 equiv, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation : Add glacial acetic acid (1.0 equiv, 0.5 mmol). Stir the mixture at room temperature for 30 minutes.

    • In-Process Check: LC-MS analysis should indicate the disappearance of the starting amine mass (M+H) and the appearance of the iminium intermediate.

  • Reduction : Add STAB (1.5 equiv, 0.75 mmol) in a single portion. Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy unreacted STAB. Extract with dichloromethane (DCM, 3 × 5 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Amide Coupling via HATU

Causality & Rationale: HATU is utilized due to its superior kinetics in activating carboxylic acids, forming a highly reactive HOAt ester. This is particularly beneficial for the sterically hindered secondary amine at the N6 position of the fused bicyclic system. N,N-Diisopropylethylamine (DIPEA) acts as a bulky, non-nucleophilic base to ensure the piperidine nitrogen remains deprotonated without competing for the activated ester.

Step-by-Step Method:

  • Activation : In a dry flask, dissolve the desired carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

    • In-Process Check: The solution typically turns pale yellow within 5 minutes, indicating the successful formation of the active HOAt ester.

  • Coupling : Add 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 equiv, 0.5 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Workup : Dilute the reaction with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

    • Self-Validation: The basic and acidic washes effectively remove unreacted acid, residual amine, and water-soluble coupling by-products (e.g., tetramethylurea).

  • Isolation : Dry the organic layer over MgSO₄, filter, and concentrate.

Protocol C: Sulfonylation

Causality & Rationale: Sulfonyl chlorides are highly reactive but prone to hydrolysis. Using anhydrous DCM and a slight excess of triethylamine (TEA) scavenges the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen which would otherwise stall the reaction.

Step-by-Step Method:

  • Preparation : Dissolve the bicyclic core (1.0 equiv, 0.5 mmol) and TEA (2.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition : Add the sulfonyl chloride (1.1 equiv, 0.55 mmol) dropwise as a solution in DCM (1.0 mL).

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup : Quench with water (5 mL). Separate the layers and wash the organic layer with 1M aqueous HCl (5 mL) to remove residual TEA and unreacted starting amine.

  • Isolation : Concentrate the organic layer to yield the crude sulfonamide, which is typically >90% pure by LC-MS and can be used directly for biological screening.

Quantitative Data: Reaction Optimization

The table below summarizes the typical reaction parameters and expected outcomes for the functionalization of the 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core across various library synthesis campaigns.

Reaction TypeReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Typical Purity (LC-MS)
Reductive Amination NaBH(OAc)₃, AcOH, DCE20–2512–1675–85%> 95%
Amidation HATU, DIPEA, DMF20–252–480–92%> 98%
Sulfonylation R-SO₂Cl, TEA, DCM0 → 25285–95%> 95%
N-Arylation (Buchwald) Pd₂(dba)₃, BINAP, NaOtBu, Toluene90–1008–1255–70%> 90%

Biological Application: Hedgehog Pathway Inhibition

The functionalized derivatives of tetrahydropyrido[4,3-d]pyrimidine have shown profound efficacy as Smoothened (SMO) antagonists. SMO is a G-protein coupled receptor (GPCR)-like protein central to the Hedgehog signaling pathway. Aberrant activation of this pathway is a primary driver in medulloblastoma and basal cell carcinoma[6].

By functionalizing the N6 position of the piperidine ring, researchers have successfully designed molecules that bind deep within the transmembrane pocket of SMO, locking it in an inactive conformation and preventing the downstream activation of GLI transcription factors[3].

Hh_Pathway Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Ligand->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Suppresses (in absence of Hh) GLI GLI Transcription SMO->GLI Activates Target Tumor Proliferation GLI->Target Promotes Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Derivatives Inhibitor->SMO Antagonizes

Mechanism of action for tetrahydropyrido[4,3-d]pyrimidine derivatives as SMO antagonists.

References

  • Lu, W., Liu, Y., Ma, H., et al. (2017). "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity." ACS Chemical Neuroscience, 8(9), 1980-1994. URL:[Link]

  • ChemSrc. (2025). "1598036-14-6 CAS: 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine." ChemSrc Database. URL:[Link] (Derived from[1])

  • ResearchGate. (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." ResearchGate. URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives in Murine Models

Introduction & Pharmacological Context The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly versatile, privileged pharmacophore utilized in the development of targeted therapeutics, including Heat Shock Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly versatile, privileged pharmacophore utilized in the development of targeted therapeutics, including Heat Shock Protein 90 (Hsp90) inhibitors[1], Smoothened (Smo) GPCR antagonists for Hedgehog signaling[2], and Autotaxin (ATX) inhibitors for hepatic fibrosis[3].

The Causality of the 2-Ethyl Substitution: In modern scaffold hopping strategies, replacing planar, highly aromatic rings (such as thiazoles or quinazolines) with the partially saturated tetrahydropyrido[4,3-d]pyrimidine core significantly reduces the intrinsic partition coefficient (clogP) and disrupts crystal lattice packing[2]. This lowers the melting point and enhances aqueous solubility, which is critical for overcoming the non-linear pharmacokinetics observed in highly lipophilic drugs like vismodegib[2]. The specific use of the 2-ethyl building block (CAS 1598036-14-6) provides an optimal balance: the ethyl group offers sufficient steric bulk to occupy hydrophobic binding pockets while maintaining metabolic stability against rapid hepatic oxidation—a common liability of simple methyl substituents[1].

Pharmacokinetic Profiling & Formulation Causality

To establish a self-validating experimental system, researchers must match the dosing route to the compound's pharmacokinetic (PK) profile. While the tetrahydropyrido core improves baseline solubility, the hydrophobic nature of target-binding appendages necessitates carefully engineered co-solvents to prevent in vivo precipitation in gastric or peritoneal fluids.

Table 1: Representative Pharmacokinetic Parameters in Murine Models
PK ParameterIntraperitoneal (i.p.)Oral (p.o.)Causality / Experimental Implication
Dose Range 40 – 60 mg/kg10 – 100 mg/kgi.p. requires lower doses due to the bypass of initial gastric degradation and first-pass metabolism[1].
Exposure Profile High Cmax / Rapid peakModerate Cmax / Sustainedp.o. dosing provides linear PK profiles, ideal for sustained target inhibition in solid tumors[2].
Half-life (T1/2) ~3.95 – 4.16 hours~4.5 hoursNecessitates every-other-day (q.o.d) or daily dosing to maintain trough levels above the IC50[4].
Bioavailability N/A (Systemic)>70%High p.o. bioavailability is directly driven by the reduced planarity of the tetrahydropyrido scaffold[2].

Standardized In Vivo Dosing Protocols

The following protocols detail the administration of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives based on validated murine efficacy models.

Protocol A: Intraperitoneal (i.p.) Dosing for Xenograft Tumor Models

Optimized for Hsp90 inhibitors requiring rapid systemic exposure[1].

  • Vehicle Formulation: Dissolve the compound (hydrochloride salt preferred for solubility) in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

    • Causality: DMSO initiates dissolution, PEG300 acts as a carrier, and Tween-80 prevents precipitation upon introduction to the aqueous peritoneal environment.

  • Model Preparation: Inoculate BALB/c nude mice subcutaneously with 5×106 HCT116 human colon cancer cells. Wait until the mean tumor volume reaches 100 mm³[4].

  • Dosing Execution: Administer the formulated compound via i.p. injection at 40 mg/kg or 60 mg/kg.

  • Schedule: Dose every other day (q.o.d) for 16 days.

    • Causality: The ~4-hour half-life ensures clearance between doses, preventing cumulative systemic toxicity while maintaining sufficient target suppression[4].

  • Monitoring: Measure tumor diameters using digital calipers every 3 days. Calculate Relative Tumor Volume (RTV).

Protocol B: Oral (p.o.) Dosing for Transgenic/Orthotopic Models

Optimized for Smoothened antagonists requiring sustained Hedgehog pathway suppression[2].

  • Vehicle Formulation: Suspend the free-base derivative in 0.5% Methylcellulose (MC) with 0.2% Tween-80 in sterile water. Sonicate for 15 minutes until a homogenous microsuspension is formed.

  • Model Preparation: Utilize SCID mice bearing subcutaneous tumors generated by primary Ptch1-deficient medulloblastoma cells[2].

  • Dosing Execution: Administer via oral gavage using a bulb-tipped gastric gavage needle at doses ranging from 10 to 100 mg/kg.

  • Schedule: Dose once daily (q.d.) for 21 days. The enhanced solubility of the tetrahydropyrido[4,3-d]pyrimidine core ensures linear absorption across this dose range[2].

Mechanistic Pathways & Workflow Visualization

Pathway Ligand Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Ligand->Ptch1 Binds & Inhibits Smo Smoothened (Smo) GPCR Ptch1->Smo Constitutive Inhibition (Relieved by Hh) Gli Gli Transcription Factors Smo->Gli Activates Cascade Drug 2-Ethyl-tetrahydropyrido [4,3-d]pyrimidine Derivative Drug->Smo Allosteric Antagonism Tumor Tumor Proliferation Gli->Tumor Gene Transcription

Caption: Hedgehog Signaling Pathway Modulation by Tetrahydropyrido[4,3-d]pyrimidine Derivatives.

Workflow F Vehicle Formulation (Saline/Tween-80/PEG) M Murine Model Prep (e.g., Xenografts) F->M D In Vivo Dosing (i.p. or p.o.) M->D O Efficacy Monitoring (Tumor Vol, Weight) D->O A Ex Vivo PD Analysis (Western Blot, IHC) O->A

Caption: Standardized In Vivo Experimental Workflow for Murine Efficacy Models.

Ex Vivo Pharmacodynamic (PD) Validation

A protocol must function as a self-validating system. To definitively prove that the 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative successfully engaged its target in vivo, researchers must perform ex vivo analysis:

  • For Hsp90 Inhibition: Excise tumor tissue 12 hours post-final dose. Perform Western blot analysis to quantify the degradation of Hsp90 client proteins (e.g., Akt, CDK4) and verify the compensatory upregulation of Hsp70[4].

  • For Smoothened Antagonism: Utilize RT-qPCR on extracted tumor RNA to measure the downregulation of Gli1 mRNA, the direct downstream transcriptional target of the Hedgehog pathway[2].

  • For ATX Inhibition (Fibrosis): Perform H&E and Masson's trichrome staining on hepatic tissue to quantify the reduction in collagen deposition in CCl4-induced fibrosis models[3].

Sources

Application

Regioselective alkylation of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Application Note: Precision N6-Alkylation of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Introduction & Mechanistic Rationale The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision N6-Alkylation of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Introduction & Mechanistic Rationale

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the development of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, such as Smoothened (Smo) receptor modulators for the treatment of medulloblastoma[1].

When functionalizing the specific derivative 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , chemists face a distinct regioselectivity challenge: directing the alkylation exclusively to the N6 position (the secondary amine of the tetrahydropyridine ring) while preventing competitive quaternization at the N1 or N3 positions of the fused pyrimidine ring.

The causality of this regioselectivity is governed by the electronic profiles of the nitrogen atoms within the bicyclic system:

  • N6 (Piperidine-like Nitrogen): An sp³-hybridized secondary aliphatic amine. It possesses a localized lone pair, making it highly nucleophilic with a pKa of approximately 9–10.

  • N1/N3 (Pyrimidine Nitrogens): sp²-hybridized nitrogens embedded within an electron-deficient, aromatic pi-system. Their lone pairs are orthogonal to the pi-system but are heavily deactivated by the electron-withdrawing nature of the heterocycle (pKa ~1–3)[2].

While thermodynamic principles naturally favor N6-alkylation, the use of highly reactive electrophiles (e.g., benzyl bromides, methyl iodide) combined with harsh bases or elevated temperatures can overcome the activation barrier of the pyrimidine nitrogens, leading to unwanted N1/N3 quaternization[3]. To maintain >95% regioselectivity, the synthetic pathway must be deliberately engineered.

Mechanistic Pathway Visualization

G Start 2-Ethyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine RedAm Reductive Amination (Aldehyde + STAB) Start->RedAm Pathway A DirAlk Direct Alkylation (R-X + DIPEA) Start->DirAlk Pathway B N6_Red Exclusive N6-Alkylation (>99% Regioselectivity) RedAm->N6_Red Iminium intermediate at N6 only N6_Dir Major N6-Alkylation (>95% Regioselectivity) DirAlk->N6_Dir SN2 at highly nucleophilic N6 N1N3_Side N1/N3 Quaternization (Side Product) DirAlk->N1N3_Side Excess R-X or harsh heating

Mechanistic divergence of N6-alkylation pathways for tetrahydropyrido[4,3-d]pyrimidine.

Quantitative Reaction Parameters

To ensure reproducible scale-up, the following table summarizes the quantitative data and expected outcomes for the two primary functionalization strategies.

MethodElectrophileReagents / CatalystSolventTemp (°C)N6 SelectivityExpected Yield
Reductive Amination Aldehydes / Ketones (1.1 eq)NaBH(OAc)₃ (1.5 eq), AcOH (0.1 eq)DCE or DCM20–25>99%85–95%
Direct Alkylation (Mild) Alkyl Halides (1.05 eq)DIPEA or K₂CO₃ (2.0 eq)MeCN or DMF20–60>95%75–85%
Direct Alkylation (Harsh) Alkyl Halides (Excess)NaH or Cs₂CO₃ (Excess)DMF80–100<70% (N1/N3 hit)40–60%

Experimental Protocols

Protocol A: Regioselective Reductive Amination (The Gold Standard)

Causality: Reductive amination is the preferred method for absolute N6 regioselectivity. The reaction relies on the transient formation of an iminium ion, which can only occur at the highly basic N6 secondary amine. The pyrimidine nitrogens are insufficiently basic to form stable hemiaminals under mildly acidic conditions. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is a milder reducing agent that selectively reduces the iminium intermediate without prematurely reducing the starting aldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (0.1 equiv, 1 mmol) to the stirring solution. Rationale: The trace acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium species. Stir at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & In-Process Control: Monitor the reaction via LC-MS. The target N6-alkylated product will exhibit a clean [M+H]⁺ peak. Because iminium formation is exclusive to N6, no [M+R]⁺ quaternization peaks associated with the pyrimidine ring will be observed.

Protocol B: Direct Base-Mediated SN2 Alkylation

Causality: When the desired alkyl group cannot be derived from an aldehyde (e.g., introducing a secondary alkyl halide or a specific fluorinated chain), direct SN2 alkylation is required. The critical parameter here is the base. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HX byproduct. Strong bases like NaH are strictly avoided, as they can deprotonate trace moisture or alter the electronic distribution of the pyrimidine ring, inviting side reactions[1]. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the SN2 transition state without promoting solvolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) to the solution and stir for 10 minutes at room temperature.

  • Electrophile Addition: Dropwise, add the alkyl halide (1.05 equiv, 10.5 mmol). Rationale: Strict stoichiometric control of the electrophile prevents the thermodynamic push toward N1/N3 quaternization.

  • Heating: Heat the reaction mixture to 60 °C and stir for 8–12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove MeCN. Partition the crude residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Validation & In-Process Control: Track the reaction via TLC (DCM:MeOH 9:1) and LC-MS. If quaternization at N1/N3 begins to occur, a highly polar, early-eluting peak will appear on reverse-phase HPLC. If this is observed, immediately cool the reaction to halt over-alkylation.

References[1]Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists, ACS Medicinal Chemistry Letters.[3] Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes, The Journal of Organic Chemistry.[2] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives, Pharmaceuticals (PMC).

Sources

Method

Scaffold-Driven Drug Discovery: Applications of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Executive Summary In modern medicinal chemistry, the identification of privileged scaffolds is critical for developing orally bioavailable and highly potent therapeutics. 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds is critical for developing orally bioavailable and highly potent therapeutics. 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) serves as a highly versatile bicyclic building block[1]. The tetrahydropyrido[4,3-d]pyrimidine (THPP) core offers a unique structural duality: a rigid, aromatic pyrimidine ring capable of strong hydrogen bonding, fused to a conformationally flexible tetrahydropyridine ring. This flexibility allows derivatives to adapt to diverse protein binding pockets, making the scaffold highly valuable in targeting G-protein-coupled receptors (GPCRs), kinase enzymes, and chaperone proteins[2][3].

This application note details the mechanistic rationale, structure-activity relationship (SAR) causality, and self-validating experimental protocols for utilizing the THPP scaffold in drug development.

Pharmacological Significance & Mechanistic Causality

The strategic use of the THPP core—and specifically its 2-alkyl (e.g., 2-ethyl) variants—has solved critical pharmacokinetic (PK) and pharmacodynamic challenges across multiple therapeutic areas.

A. GPCR Modulation: TGR5 Agonism

TGR5 is a class A GPCR implicated in metabolic syndrome and diabetes. Activation of TGR5 results in Gαs-coupled stimulation of adenylate cyclase, elevating intracellular cAMP and driving the release of glucagon-like peptide-1 (GLP-1)[3].

  • Causality in Design: High-throughput screening (HTS) identified THPP amides as potent TGR5 agonists. The 2-position of the pyrimidine ring is a critical vector. Incorporating small alkyl groups like an ethyl moiety at this position provides the necessary lipophilic contact to anchor the molecule in the receptor pocket without adding excessive steric bulk. This precise balance is required to maintain low intrinsic clearance and high oral bioavailability[3].

TGR5_Pathway L 2-Ethyl-THPP Derivative R TGR5 Receptor (GPCR) L->R Agonism G Gαs Protein R->G Activation AC Adenylate Cyclase G->AC Stimulation cAMP cAMP Elevation AC->cAMP Synthesis GLP1 GLP-1 Release cAMP->GLP1 Downstream

Caption: TGR5 receptor activation by THPP derivatives leading to cAMP elevation.

B. Hedgehog Pathway: Smoothened (Smo) Antagonism

Aberrant Hedgehog signaling is a primary driver of medulloblastoma. While the FDA-approved drug vismodegib targets the Smo receptor, it suffers from low aqueous solubility, leading to nonlinear PK profiles and drug resistance[4].

  • Causality in Design: Through a scaffold-hopping strategy, researchers transitioned to a THPP core. The introduction of the basic tetrahydropyridine nitrogen significantly lowered the melting point and increased aqueous solubility compared to vismodegib. This physicochemical optimization resolved the nonlinear PK issues, achieving a remarkable 72% oral bioavailability in beagle dogs and driving significant tumor regression in vivo[4].

C. Chaperone & Kinase Inhibition (Hsp90 / ATX / EGFR)

The THPP scaffold is also highly effective in oncology as an inhibitor of Heat Shock Protein 90 (Hsp90)[2] and as a dual inhibitor of Autotaxin (ATX) and EGFR[5].

  • Causality in Design: Crystallographic overlays reveal that the conformational flexibility of the tetrahydropyrido ring allows the molecule to bind to the Hsp90 protein in multiple conformations (Conformation A/B). This adaptability ensures the molecule snugly occupies hydrophobic pockets, leading to potent anti-tumor effects in xenograft models[2].

Quantitative Data Summary

The following table summarizes the performance of optimized THPP derivatives across various biological targets, highlighting the broad utility of this scaffold.

TargetDisease IndicationRepresentative THPP Derivative ProfilePotency (IC₅₀ / EC₅₀)Key Pharmacological Advantage
TGR5 Diabetes / Metabolic SyndromeCompound 16 (THPP Amide)EC₅₀ ~ Acceptable rangeOrally bioavailable; calibrated across human/dog models[3].
Smo MedulloblastomaCompound 24IC₅₀ ~ 3x more potent than vismodegibHigh aqueous solubility; 72% oral bioavailability; linear PK[4].
Hsp90 OncologyCompound 73IC₅₀ ~ Potent in vitroFavorable ADME; no ocular toxicity; potent in HCT116 xenograft[2].
EGFR IPF-LC (Cancer)Compound 8a / 9aIC₅₀ = 18.0 nM / 24.2 nMDual ATX/EGFR inhibition; down-regulates TGF-β and TNF-α[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls and analytical checkpoints to verify causality at each step.

Protocol A: Scaffold Functionalization of 2-Ethyl-THPP

Objective: Synthesize a targeted screening library by functionalizing the secondary amine of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (free base) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.2 eq) using HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM for 15 minutes at room temperature.

  • Coupling: Add the activated acid dropwise to the THPP solution at 0°C. Rationale: Cooling prevents exothermic degradation and minimizes side reactions.

  • Self-Validation (Reaction Monitoring): After 2 hours, sample 5 µL of the mixture and analyze via LC-MS. The reaction is validated as complete when the parent mass of the 2-Ethyl-THPP scaffold is fully consumed and the target amide mass dominates the chromatogram.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify the organic layer via preparative HPLC to achieve >95% purity, an essential threshold to prevent false positives in subsequent biological assays.

HTS_Workflow S1 Scaffold Functionalization (2-Ethyl-THPP Core) S2 In Vitro HTS Assay (cAMP / Luciferase) S1->S2 Screen S3 Hit Validation & SAR Analysis S2->S3 Select Hits S4 In Vivo Pharmacokinetics (Bioavailability) S3->S4 Optimize

Caption: Workflow from scaffold functionalization to in vivo pharmacokinetic validation.

Protocol B: Doxycycline-Induced cAMP Accumulation Assay for TGR5 Agonism

Objective: Quantify the agonistic activity of synthesized THPP derivatives on the TGR5 receptor using a highly sensitive, tunable system[6].

Step-by-Step Methodology:

  • Cell Plating & Induction: Plate CHO cells stably transfected with a doxycycline-regulated (Tet-ON) human TGR5 expression cassette into 384-well plates. Treat the cells with 1 µg/mL doxycycline for 24 hours.

    • Causality of Choice: An inducible promoter is used to overexpress TGR5 just prior to the assay. This prevents baseline receptor desensitization and provides a massive dynamic range ideal for HTS[6].

  • Self-Validation (Negative Control): Maintain a parallel set of identical cells without doxycycline. Compounds tested on these cells must show no cAMP elevation, proving that the signal is strictly TGR5-dependent.

  • Compound Incubation: Wash cells and incubate with THPP derivatives in a 10-point dose-response format (1 nM to 10 µM). Include 0.5 mM IBMX (a phosphodiesterase inhibitor) in the buffer to prevent the degradation of synthesized cAMP.

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic assay kit. Read the fluorescence resonance energy transfer (FRET) signal on a microplate reader.

  • Data Analysis: Normalize the FRET signals against a known reference agonist (e.g., Lithocholic acid). Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 | Journal of Medicinal Chemistry. ACS Publications. 2

  • Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists | ACS Medicinal Chemistry Letters. ACS Publications. 3

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity | ACS Chemical Neuroscience. ACS Publications. 4

  • Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. PubMed Central (NIH). 6

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed (NIH). 5

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (Contains CAS 1598036-14-6 Catalog Data). BLDpharm. 1

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of the 2-Ethyl-5,6,7,8-tetrahydropyrido[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of the 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.

This core is a privileged pharmacophore critical to the development of modern therapeutics, including Smoothened (Smo) antagonists, VCP/p97 inhibitors, and Hsp90 inhibitors[1][2][3]. Because the synthesis relies on the delicate cyclocondensation of an enaminone with an amidine, yields are frequently compromised by moisture, improper base selection, and difficult isolation procedures.

Below, you will find a validated workflow, step-by-step protocols, and a causal troubleshooting guide to maximize your synthetic efficiency.

Part 1: Synthetic Workflow & Pathway

Synthesis A 1-Boc-4-piperidone B Enaminone Intermediate A->B DMF-DMA Reflux (Solvent-free) C Boc-Protected 2-Ethyl-pyrido[4,3-d]pyrimidine B->C Propionamidine HCl NaOEt, EtOH, 80°C D 2-Ethyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine C->D HCl in Dioxane Trituration

Synthetic workflow for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Part 2: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and chemical checkpoints are included to ensure causality and success at each stage.

Step 1: Enaminone Formation

  • Charge a dry, argon-flushed round-bottom flask with 1-Boc-4-piperidone (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Note: The 0.5 eq excess drives the equilibrium forward and compensates for any hydrolytic degradation caused by trace moisture.

  • Reflux the mixture (approx. 100°C) neat for 12 hours.

  • Validation Checkpoint: Concentrate under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct. The resulting 1-Boc-3-((dimethylamino)methylene)piperidin-4-one should appear as a dark orange/brown oil. Do not attempt aqueous purification; use it immediately in Step 2.

Step 2: Cyclocondensation

  • In a separate oven-dried flask, suspend propionamidine hydrochloride (1.2 eq) in anhydrous ethanol.

  • Add sodium ethoxide (NaOEt) (1.5 eq) and stir for 30 minutes at room temperature. Causality: This pre-stir is mandatory to fully liberate the free amidine base prior to introducing the electrophile.

  • Add the enaminone intermediate (1.0 eq) dissolved in a minimal volume of anhydrous ethanol.

  • Reflux the reaction mixture at 80°C for 16 hours[4].

  • Cool to room temperature, concentrate, and partition between EtOAc and water. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel chromatography to yield the Boc-protected intermediate.

Step 3: Deprotection & Isolation

  • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at 0°C.

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Validation Checkpoint: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to afford the target 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a highly pure, easily filterable hydrochloride salt.

Part 3: Quantitative Data & Optimization Matrix

The cyclocondensation (Step 2) is the primary yield-limiting bottleneck. The table below summarizes the causality behind different base/solvent combinations and their impact on the final yield.

Table 1: Optimization of Cyclocondensation Conditions

Base (Equivalents)SolventTempYield (%)Causality & Mechanistic Observation
K₂CO₃ (2.0)DMF90°C45%Poor solubility of the inorganic base in organic solvents leads to incomplete amidine liberation.
TEA (3.0)EtOH80°C38%Triethylamine is insufficiently basic to fully deprotonate propionamidine HCl, stalling the reaction.
NaOAc (2.0)EtOH80°C55%Moderate yield; frequently cited in early Smoothened antagonist syntheses[2], but suffers from slow kinetics.
NaOEt (1.5) EtOH (Anhydrous) 80°C 82% Optimal. Homogeneous strong base rapidly liberates the amidine; the solvent perfectly matches the leaving group.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my yield for the enaminone intermediate (Step 1) consistently below 50%? A: The reaction between 1-Boc-4-piperidone and DMF-DMA is exceptionally sensitive to moisture. Water hydrolyzes DMF-DMA into DMF and methanol, destroying the reagent before it can react with the piperidone. Resolution: Ensure all glassware is strictly oven-dried. Run the reaction under an inert atmosphere (Argon/N₂). If you must use a solvent to prevent stirring issues at scale, use strictly anhydrous toluene.

Q2: During the cyclocondensation step, I observe a large amount of unreacted enaminone and a new, highly polar byproduct. What is happening? A: This indicates that the propionamidine is either not fully liberated from its hydrochloride salt or is undergoing hydrolysis. If trace water is present, the amidine can hydrolyze to propionamide. Propionamide is a poor nucleophile, leaving the enaminone unreacted and prone to degradation. Resolution: Switch strictly to the NaOEt/EtOH system (see Table 1). Pre-stir the propionamidine hydrochloride with NaOEt for 30 minutes before adding the enaminone to ensure the free base is fully generated and ready to attack the enaminone's electrophilic carbon[4].

Q3: My Boc-deprotection step using TFA/DCM yields a sticky, intractable gum instead of a clean powder. How can I improve isolation? A: The free base of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a highly polar secondary amine with significant water solubility. TFA deprotection yields a trifluoroacetate salt, which is notoriously hygroscopic and difficult to crystallize. Resolution: Switch to 4M HCl in dioxane as detailed in the protocol. The resulting hydrochloride salt is significantly less hygroscopic and typically precipitates directly out of the DCM/dioxane mixture. You can isolate it by simple vacuum filtration and trituration with cold diethyl ether, completely bypassing the need for tedious aqueous basic workups or reverse-phase chromatography.

Q4: Can I use a different protecting group on the piperidine nitrogen to improve the overall yield? A: Yes. While the Boc group is standard, benzyl (Bn) protection (using 1-Benzyl-4-piperidone) is a highly robust alternative frequently used in the synthesis of tetrahydropyrido[4,3-d]pyrimidines[5]. The benzyl group withstands harsher cyclization conditions and can be cleanly removed via palladium-catalyzed hydrogenation (Pd/C, H₂) in the final step. This often results in higher overall yields if acidic deprotection is problematic for your specific downstream analogs.

Part 5: References

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) . National Institutes of Health (NIH) / PMC. 1

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists . ACS / Yang Research Lab. 2

  • Synthesis of Tetrahydropyrido[4,3- d]pyrimidines from 4-Piperidinone . Thieme Connect / Synfacts. 5

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 . Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Synthesis

Welcome to the Application Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working on the optimization of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working on the optimization of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffolds. Because this structural core is highly privileged in the design of Hsp90 inhibitors[1] and HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2], achieving high-yield, high-purity syntheses is critical.

This document provides field-proven methodologies, mechanistic troubleshooting, and quantitative temperature optimization data for the critical amidine-piperidone condensation step.

Core Experimental Protocol: Amidine-Piperidone Condensation

The standard route for constructing the tetrahydropyrido[4,3-d]pyrimidine core involves the condensation of a β -keto ester equivalent (e.g., ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) with propionamidine[2]. The protocol below is engineered as a self-validating system to ensure experimental reproducibility.

Step-by-Step Methodology
  • Amidine Free-Basing : Suspend propionamidine hydrochloride (1.2 eq) in anhydrous ethanol (0.5 M). Under an inert argon atmosphere at 0 °C, dropwise add a solution of sodium ethoxide (NaOEt, 2.5 eq). Stir for 30 minutes to generate the reactive amidine free base.

  • Substrate Addition : Slowly add ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) to the mixture.

  • Thermal Ramping : Gradually warm the reaction mixture from 0 °C to a gentle reflux (78 °C).

  • Reaction Monitoring (Self-Validation Checkpoint) : Maintain the reflux for 18 hours. Validation: Analyze a 10 μ L aliquot via LC-MS. The reaction is only considered complete when the starting material is consumed AND the intermediate +18 Da mass (the uncyclized hydrated adduct) is entirely absent. If the +18 Da mass persists, the thermal dehydration step is incomplete; extend reflux by 4 hours.

  • Quenching & Precipitation : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Adjust the pH to 6.5–7.0 using 1M HCl to precipitate the 2-ethyl-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol intermediate.

  • Isolation : Filter the resulting solid, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

Workflow A Ethyl 1-Benzyl-4-oxopiperidine -3-carboxylate B Propionamidine Hydrochloride C Base (NaOEt) Solvent (EtOH) D Condensation Reaction (Temperature Optimization) C->D E 2-Ethyl-6-benzyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidin-4-ol D->E 78°C (Reflux) AB AB AB->D

Workflow for the synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine precursors.

Quantitative Data: Temperature Optimization Matrix

Reaction temperature is the definitive variable controlling the thermodynamic fate of the pyrimidine cyclization. Classical patent literature dictates that alkaline condensation should occur at moderately elevated temperatures[3]. The table below summarizes the causality between specific thermal conditions, yield, and purity.

Reaction TemperatureTimeYield (%)Purity (HPLC)Mechanistic Causality & Observations
25 °C (Room Temp) 48 h< 20%85%Insufficient thermal energy to overcome the activation barrier for the final dehydration step. Accumulation of acyclic intermediates.
50 °C 24 h45%90%Moderate conversion. The rate of dehydration to form the aromatic pyrimidine ring remains kinetically sluggish.
78 °C (EtOH Reflux) 18 h82% > 95% Optimal thermodynamic balance. Provides sufficient heat to drive dehydration without degrading the flexible tetrahydropyridine ring.
120 °C (Microwave) 1 h60%70%Rapid conversion but induces severe thermal degradation. Promotes unwanted auto-oxidation of the tetrahydropyridine ring.

Troubleshooting & FAQs

Q1: Why am I seeing a buildup of an intermediate mass (+18 Da from the final product) at lower temperatures? Expert Insight: The formation of the pyrimidine ring is a sequential process: an initial nucleophilic attack forms an intermediate adduct, followed by intramolecular cyclization and dehydration. The +18 Da mass corresponds to the hydrated, uncyclized intermediate. At temperatures below 60 °C, the system lacks the thermal energy required to eliminate water. Solution: Increase the reaction temperature to a gentle reflux (78 °C) in ethanol to thermodynamically drive the dehydration step and complete the aromatization of the pyrimidine ring.

Q2: When I push the temperature past 100 °C using DMF to speed up the reaction, my purity drops significantly. What is causing this? Expert Insight: While higher temperatures accelerate the initial condensation, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is susceptible to auto-oxidation. At elevated temperatures (>100 °C), especially if trace oxygen is present, the alicyclic tetrahydropyridine ring oxidizes to form a fully aromatic pyrido[4,3-d]pyrimidine analog. Maintaining the conformational flexibility of the tetrahydropyridine ring is often critical for target selectivity (e.g., Hsp90 α selective inhibition)[1]. Solution: Cap your thermal load at 80 °C. If faster kinetics are strictly required, optimize the base (e.g., using pure NaOMe) rather than increasing the temperature.

Q3: How does the choice of base interact with my temperature optimization? Expert Insight: The base neutralizes the amidine hydrochloride and deprotonates the β -keto ester to form the reactive enolate. If a weak base like Triethylamine (Et 3​ N) is used, higher temperatures and extended reaction times (up to 42 hours) are required to drive the reaction[1]. Conversely, using a strong alkoxide base like NaOEt allows the reaction to proceed efficiently at 78 °C within 18 hours. Solution: Match your base to your thermal limits. For a standard 78 °C reflux, NaOEt is the optimal choice to ensure complete deprotonation without requiring excessive heat.

Mechanism M1 Amidine Free Base M2 Nucleophilic Attack M1->M2 M3 Uncyclized Adduct (+18 Da) M2->M3 M4 Intramolecular Cyclization M3->M4 Heat Required M5 Dehydration & Aromatization M4->M5 -H2O

Mechanistic pathway of amidine-piperidone condensation highlighting the thermal dehydration step.

References

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90.
  • Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Human Immunodeficiency Virus-1 Non-nucleoside Reverse Transcriptase Inhibitors.
  • US3186991A - 5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Overlap in 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Characterization

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex structural validation of tetrahydropyrido[4,3-d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex structural validation of tetrahydropyrido[4,3-d]pyrimidine scaffolds—a critical pharmacophore class in oncology and chaperone inhibition[1].

A persistent challenge in characterizing 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is severe 1 H NMR peak overlap in the aliphatic region (2.5–3.5 ppm). The ethyl CH 2​ group at position 2 frequently co-resonates with the C8-H 2​ and C7-H 2​ protons of the tetrahydropyridine ring. Furthermore, the secondary amine (N6-H) introduces quadrupolar broadening that can obscure adjacent multiplets. This guide provides self-validating protocols and mechanistic explanations to definitively resolve these overlaps.

Diagnostic Workflow

NMR_Workflow Start Issue: 1H NMR Peak Overlap (2.5 - 3.5 ppm region) Decision What is the primary cause of the spectral overlap? Start->Decision Path1 Isochronous Aliphatic Protons (Ethyl CH2 vs. Ring CH2) Decision->Path1 Path2 Broad Quadrupolar/Exchange (N6-H Amine Proton) Decision->Path2 Sol1 Apply ASIS (Switch to C6D6) Path1->Sol1 First-Line Method Sol2 Run 2D NMR (HSQC / HMBC) Path1->Sol2 Definitive Proof Sol3 D2O Exchange or TFA-d Acidification Path2->Sol3 End1 Signals Shifted & Resolved Sol1->End1 End2 Separated in 13C Dimension Sol2->End2 End3 NH Peak Erased or Sharpened Sol3->End3

Caption: Decision matrix for diagnosing and resolving NMR peak overlap in basic heterocycles.

Troubleshooting Guide & Protocols

Q1: "My ethyl CH₂ quartet is completely obscured by the tetrahydropyridine ring protons in CDCl₃. How do I physically separate them in a 1D spectrum?"

The Causality: When standard solvents yield overlapping multiplets, the most efficient first step is to exploit the2. By switching the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ), you alter the local magnetic environment of the molecule. Benzene molecules form transient, non-covalent collision complexes with the electron-deficient pyrimidine ring and the basic amine (N6). Because the magnetic anisotropy of the benzene ring shields protons based on their spatial proximity to these binding sites, the C8-H 2​ protons (closer to the binding face) will experience a more dramatic upfield shift than the more distant ethyl CH 2​ protons, effectively "pulling apart" the overlapping signals[3].

Data Presentation: Expected Solvent-Induced Shifts

Proton AssignmentMultiplicityCDCl₃ (δ ppm)C₆D₆ (δ ppm)Δδ (ASIS Effect)Resolution Status
C5-H₂ Singlet3.953.70-0.25Clear
C7-H₂ Triplet3.152.90-0.25Clear
Ethyl CH₂ Quartet2.852.60-0.25Resolved
C8-H₂ Triplet2.802.30-0.50Resolved
N6-H Broad Singlet2.501.50-1.00Shifted upfield

Note: Values are representative models based on empirical ASIS behavior in basic heterocycles.

Step-by-Step Protocol: ASIS NMR Acquisition

  • Sample Preparation: Evaporate the CDCl 3​ from your sample under a gentle stream of nitrogen. Re-dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous Benzene- d6​ (C 6​ D 6​ ).

  • Referencing: Ensure a trace amount of Tetramethylsilane (TMS, 0.05% v/v) is present for accurate referencing (0.00 ppm).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (16-64 scans, 30° pulse angle, minimum 5-second relaxation delay to ensure quantitative integration).

  • Validation: Overlay the C 6​ D 6​ spectrum with the CDCl 3​ spectrum. Confirm that the integration of the newly resolved quartet is exactly 2H (Ethyl CH 2​ ) and the neighboring triplet is exactly 2H (C8-H 2​ ).

Q2: "Changing solvents didn't provide enough resolution, or I am required to report the spectra in DMSO-d₆. How can I definitively assign the overlapping carbon-bound protons?"

The Causality: If 1D solvent shifts are insufficient, you must separate the isochronous protons into a second orthogonal dimension based on their attached 13 C nuclei. Multiplicity-edited 4 distinguishes CH 2​ groups from CH/CH 3​ groups by phase. Overlaying this with 5 creates a self-validating system: you can trace 2-to-3 bond couplings to definitively prove which proton belongs to the ethyl group and which belongs to the ring.

Step-by-Step Protocol: 2D NMR Disentanglement

  • Probe Tuning & Shimming: Perform rigorous 3D gradient shimming. Excellent B 0​ homogeneity is mandatory to resolve fine couplings in the indirect dimension.

  • Multiplicity-Edited HSQC Acquisition:

    • Set the 1 J CH​ coupling constant to 145 Hz.

    • Acquire with at least 256 increments in the t1 ( 13 C) dimension for adequate digital resolution.

    • Validation Check: The ethyl CH 2​ and C8-H 2​ signals will both appear as negative phase (CH 2​ ). However, they will be separated vertically by their 13 C shifts (Ethyl CH 2​ carbon 30 ppm; C8 carbon 25-28 ppm).

  • HMBC Acquisition & Overlay:

    • Optimize for long-range couplings ( n J CH​ = 8 Hz).

    • Validation Check: Look for the cross-peak between the overlapping ~2.8 ppm protons and the pyrimidine C2 carbon ( 165 ppm). Only the ethyl CH 2​ will show this correlation. The C8-H 2​ protons will correlate to the bridgehead carbons (C4a, C8a) but never to C2.

Q3: "There is a massive, broad hump in the 2.0–3.5 ppm range ruining my baseline and obscuring the multiplets. What is it, and how do I fix it?"

The Causality: The secondary amine (N6-H) in the tetrahydropyridine ring undergoes intermediate chemical exchange on the NMR timescale. Coupled with the quadrupolar relaxation of the 14 N nucleus, this causes the NH proton to broaden into a featureless hump that can swallow the C8 and ethyl multiplets. By altering the exchange rate—either by speeding it up via deuterium exchange or stopping it via protonation—you can eliminate the interference.

Step-by-Step Protocol: Managing Exchange Broadening Option A: D₂O Exchange (Non-Destructive)

  • Add 1-2 drops of D 2​ O directly into the CDCl 3​ NMR tube containing your sample.

  • Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing. Let the phases separate (centrifuge briefly if an emulsion forms).

  • Re-acquire the 1 H NMR spectrum. The N6-H proton will have exchanged to N6-D, rendering it invisible in the 1 H spectrum and revealing a flat baseline beneath your aliphatic multiplets.

Option B: Acidification (If D₂O causes solubility issues)

  • Add 1–2 μL of Trifluoroacetic acid- d1​ (TFA- d ) to the NMR tube.

  • Mechanism: Protonation of the N6 amine locks the lone pair, halting the chemical exchange.

  • Result: The newly formed NH 2+​ signal shifts far downfield (>8.0 ppm). Furthermore, the adjacent C5 and C7 CH 2​ signals will sharpen significantly and shift downfield due to the localized positive charge, completely resolving the original 2.5–3.5 ppm overlap.

References

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90, Journal of Medicinal Chemistry - ACS Public
  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Arom
  • Solvent induced 1H NMR chemical shifts of annulenes, ChemRxiv.
  • NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separ
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum, ACD/Labs.

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity in 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cell-Based Assays

Welcome to the Application Support Center. The 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (CAS 1598036-14-6) is a highly privileged, versatile building block utilized in the development of targeted therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (CAS 1598036-14-6) is a highly privileged, versatile building block utilized in the development of targeted therapeutics, including EGFR/ATR kinase inhibitors , Smoothened (Smo) GPCR antagonists , and Hsp90 inhibitors .

However, during cell-based screening, derivatives of this scaffold frequently exhibit confounding cytotoxicity. This guide is designed for drug development professionals to systematically diagnose, troubleshoot, and engineer out cytotoxicity associated with this specific chemical class.

Diagnostic Workflow for Scaffold Toxicity

Before modifying your compound or abandoning a hit, you must determine whether the observed cell death is a true pharmacological effect, a physicochemical artifact, or an off-target liability.

Workflow Start Observe Cytotoxicity in Cell Assay CheckSol Step 1: Assess Solubility (DLS / Nephelometry) Start->CheckSol Agg Aggregation / Precipitation CheckSol->Agg NoAgg Soluble Monomer CheckSol->NoAgg FixSol Optimize Formulation (Reduce DMSO, Add Carrier) Agg->FixSol CheckAssay Step 2: Cell-Free Control NoAgg->CheckAssay Interference Assay Interference (e.g., MTT reduction) CheckAssay->Interference NoInterference True Biological Effect CheckAssay->NoInterference SwitchAssay Switch to ATP-based (CellTiter-Glo) Interference->SwitchAssay CheckTarget Step 3: Target vs. Off-Target Profiling NoInterference->CheckTarget

Diagnostic workflow for isolating cytotoxicity in tetrahydropyrido-pyrimidine assays.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. Do not rely on a single viability readout. Use the following orthogonal protocols to establish causality.

Protocol A: Multiplexed Cytotoxicity vs. Cytostasis Counter-Screen

Causality: The 2-ethyl substitution increases the scaffold's lipophilicity (clogP), which can drive non-specific membrane disruption (cytotoxicity) rather than the intended target-mediated growth arrest (cytostasis). This protocol separates the two mechanisms.

  • Cell Plating: Plate target-positive cells (e.g., A549) and an engineered target-negative isogenic control line at 5,000 cells/well in a 384-well plate. Self-validation: The target-negative line isolates off-target intrinsic scaffold toxicity.

  • Compound Dosing: Prepare a 10-point dose-response curve (0.001 µM to 50 µM) of your 2-ethyl-tetrahydropyrido[4,3-d]pyrimidine derivative. Maintain a final DMSO concentration of exactly 0.5% v/v across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Multiplex Readout 1 (Membrane Integrity): Add a fluorogenic cell-impermeant DNA dye (e.g., CellTox Green). Incubate for 15 minutes. Measure fluorescence (Ex 485 nm / Em 520 nm). Signal indicates primary necrosis/membrane rupture.

  • Multiplex Readout 2 (Metabolic ATP): To the same wells, add CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Signal indicates the number of viable, metabolically active cells.

  • Data Synthesis: If ATP drops but fluorescence does not increase, the compound is cytostatic. If fluorescence spikes concurrently with an ATP drop in the target-negative line, the 2-ethyl-pyrimidine core is intrinsically cytotoxic.

Protocol B: Cell-Free Interference Validation

Causality: Nitrogen-rich heteroaromatics can undergo redox cycling or precipitate, directly interfering with colorimetric dyes like MTT or resazurin, yielding false cytotoxicity profiles.

  • Preparation: Dispense complete assay media (without cells) into a 96-well plate.

  • Dosing: Add the compound at your maximum screening concentration (e.g., 50 µM).

  • Reagent Addition: Add your viability reagent (MTT, XTT, or Resazurin) and incubate under standard assay conditions.

  • Measurement: Read absorbance/fluorescence. Self-validation: Any signal above the DMSO-only media baseline confirms the compound is chemically reducing the dye, mandating a switch to an ATP-based luminescent assay.

Frequently Asked Questions (FAQs)

Q: Why do my 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives show sudden, steep toxicity at concentrations >10 µM? A: This is a classic signature of compound aggregation. The planar pyrimidine ring combined with the lipophilic 2-ethyl group often results in poor aqueous solubility. At >10 µM, the compound forms colloidal aggregates that non-specifically adsorb to and rupture cell membranes. Solution: Run Dynamic Light Scattering (DLS) in your assay buffer. If aggregates are detected, formulate with 0.1% BSA to act as a carrier protein, or introduce sp³-hybridized motifs to the scaffold to disrupt planarity (the "escape from flatland" strategy) .

Q: My compound is highly active against my target kinase, but it is also killing wild-type cells. What are the common off-targets for this scaffold? A: The tetrahydropyrido[4,3-d]pyrimidine core is a known DNA intercalator and Topoisomerase II poison . The flat heteroaromatic system easily slides between DNA base pairs, causing double-strand breaks and rapid apoptosis. Additionally, the scaffold can competitively bind the ATP pocket of Hsp90 . Solution: Sterically hinder the planar face by adding bulky substituents to the piperidine nitrogen (position 6) or modifying the 2-ethyl group to a bulkier isopropyl or cyclic group to prevent DNA intercalation.

Q: Could the basic nitrogen in the piperidine ring be causing issues? A: Yes. The secondary or tertiary amine in the tetrahydropyridine ring typically has a pKa between 8.5 and 9.5. In the acidic environment of lysosomes (pH ~4.5), this nitrogen becomes protonated, trapping the compound inside the organelle (lysosomotropism). This leads to lysosomal swelling, vacuolization, and eventual cell death. Solution: Add electron-withdrawing groups (e.g., amides, sulfonamides) to the N6 position to lower the basicity (target pKa < 7.5).

Quantitative Reference Data

Use the tables below to benchmark your assay parameters and structural optimization limits to prevent assay artifacts and scaffold toxicity.

Table 1: Physicochemical Drivers of Cytotoxicity in Tetrahydropyrido[4,3-d]pyrimidines
ParameterOptimal RangeRisk if ExceededStructural Mitigation Strategy
clogP < 3.5Phospholipidosis, colloidal aggregation, false-positive cell death.Replace the 2-ethyl group with a more polar moiety (e.g., 2-amino or 2-methoxy).
pKa (N6 Piperidine) < 7.5Lysosomal trapping, vacuolization, delayed cytotoxicity (48-72h).Convert the basic amine to an amide, urea, or incorporate an electron-withdrawing substituent.
Topological Polar Surface Area (TPSA) 60 - 120 ŲPoor cell permeability requiring high dosing (>20 µM), triggering off-target effects.Mask exposed hydrogen bond donors; optimize N-substitutions.
Table 2: Comparison of Cell Viability Assays for this Scaffold
Assay TypeReagentInterference RiskRecommendation for this Scaffold
Metabolic (Redox) MTT / ResazurinHigh. Pyrimidine core can undergo redox cycling.Avoid. Prone to false viability signals.
Metabolic (ATP) CellTiter-GloLow. Readout is independent of compound redox potential.Primary Choice. Highly sensitive and robust against scaffold interference.
Membrane Integrity LDH ReleaseMedium. Basic amines can inhibit LDH enzyme directly.Use with caution; run enzyme-inhibition controls.

Mechanistic Pathways of Scaffold Polypharmacology

Understanding the dual nature of this scaffold is critical. The diagram below illustrates how the structural features of the 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core diverge into either targeted efficacy or off-target cytotoxicity.

Pathway cluster_efficacy Intended Targets (Efficacy) cluster_toxicity Off-Targets (Cytotoxicity) Scaffold 2-Ethyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Core Kinases EGFR / ATR Kinases Scaffold->Kinases GPCR Smoothened (GPCR) Scaffold->GPCR TopoII Topoisomerase II (DNA Intercalation) Scaffold->TopoII Hsp90 Hsp90 Inhibition Scaffold->Hsp90 Lysosome Lysosomal Trapping (Basic Amine pKa > 8) Scaffold->Lysosome Apoptosis Cell Death / Cytotoxicity TopoII->Apoptosis Hsp90->Apoptosis Lysosome->Apoptosis

Polypharmacological network of tetrahydropyrido[4,3-d]pyrimidines driving efficacy and toxicity.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry[Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists Journal of Medicinal Chemistry (ACS)[Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Journal of Medicinal Chemistry (ACS)[Link]

  • Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives Journal of Medicinal Chemistry (ACS)[Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors ResearchGate / European Journal of Medicinal Chemistry[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide: 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vs. Traditional Pyrimidine Scaffolds in Drug Discovery

Executive Summary The evolution of kinase and GPCR inhibitors has increasingly shifted away from flat, fully aromatic systems toward scaffolds with higher three-dimensional character. 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of kinase and GPCR inhibitors has increasingly shifted away from flat, fully aromatic systems toward scaffolds with higher three-dimensional character. 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6)[1] represents a highly versatile building block in this paradigm. By fusing a saturated piperidine ring to a pyrimidine core and introducing a specific C2-ethyl substitution, this scaffold overcomes the pharmacokinetic and selectivity bottlenecks traditionally associated with classic quinazolines and pyrrolopyrimidines.

This guide provides an objective, data-driven comparison of the tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold against alternative pyrimidine systems, detailing the mechanistic causality behind its performance and offering self-validating experimental protocols for its evaluation.

Structural & Mechanistic Rationale

To understand the utility of the 2-Ethyl-THPP scaffold, we must deconstruct its structural components and their direct impact on pharmacodynamics (PD) and pharmacokinetics (PK):

  • The Saturated Piperidine Ring (Increased Fsp3​ ): Traditional pyrimidine-based kinase inhibitors (like gefitinib or erlotinib) rely on flat quinazoline cores. While excellent for hinge-region hydrogen bonding, their planarity leads to π−π stacking, high melting points, and poor aqueous solubility. The THPP scaffold introduces sp3 -hybridized carbons, disrupting molecular flatness. This structural shift drastically lowers the intrinsic ClogP and melting point, which translates to linear pharmacokinetic profiles and higher oral bioavailability[2]. Furthermore, the conformational flexibility of the THPP core has been proven to drive isoform-selective inhibition, such as targeting Hsp90 α over other chaperone isoforms[3].

  • The 2-Ethyl Substitution: The ethyl group at the C2 position serves a dual purpose. First, it provides an optimal lipophilic vector to occupy shallow hydrophobic pockets (or solvent-exposed regions) without introducing the severe steric clashes associated with bulkier aryl groups. Second, the electron-donating inductive effect of the ethyl group subtly modulates the pKa​ of the pyrimidine nitrogens, optimizing hydrogen-bond acceptor strength at the kinase hinge region while shielding the core from rapid CYP-mediated N-oxidation.

G cluster_0 Scaffold Properties C2 2-Ethyl Substitution (Solvent/Pocket Vector) Binding Enhanced Target Affinity (EGFR, Smo, Hsp90) C2->Binding Saturated Saturated Piperidine Ring (sp3 Character & Basicity) Saturated->Binding PK Improved Pharmacokinetics (Higher Solubility, Lower ClogP) Saturated->PK Pyrim Pyrimidine Core (Hinge Binding Acceptor) Pyrim->Binding

Fig 1. Mechanistic rationale for the 2-Ethyl-THPP scaffold in drug design.

Comparative Performance Data

The superiority of the THPP scaffold is evident when benchmarking its derivatives against standard clinical scaffolds across various therapeutic targets.

Table 1: Scaffold Comparison Across Key Oncology Targets
Scaffold TypeTarget ApplicationKey Structural AdvantageDocumented Performance / IC 50​ Limitations
THPP (Tetrahydropyridopyrimidine) EGFR / HER2Fused sp3 ring allows optimal 3D vectoring into the ribose pocket.8–18 nM (EGFR); potent dual EGFR/HER2 inhibition[4][5].Secondary amine requires careful capping to avoid PAINS liability.
THPP (Tetrahydropyridopyrimidine) Smoothened (Smo)Replaces thiazole; drastically lowers ClogP and improves solubility.3x more potent than Vismodegib; 72% oral bioavailability[2].Synthetic complexity during asymmetric derivatization.
Quinazoline EGFR (e.g., Gefitinib)Fully aromatic system provides rigid, high-affinity hinge binding.<10 nM (EGFR WT), but highly susceptible to T790M resistance.Flat structure causes poor aqueous solubility and limits selectivity.
Pyrrolo[2,3-d]pyrimidine JAK, EGFRExcellent purine bioisostere; 5,6-fused aromatic system.Highly potent, but often requires heavy fluorination for PK stability.Susceptible to rapid metabolic oxidation at the pyrrole ring.

Note: THPP-based compounds, including tetrahydropyrido[4,3-d]pyrimidine-2,4-diones (ONC201 analogs), have also demonstrated profound efficacy in inhibiting AKT/ERK phosphorylation and promoting TRAIL expression in prostate cancer models[6].

Self-Validating Experimental Methodologies

To objectively evaluate a 2-Ethyl-THPP derivative against a quinazoline reference, researchers must employ a self-validating experimental system. This ensures that observed phenotypic changes are causally linked to on-target engagement rather than off-target toxicity or assay interference.

Workflow Prep 1. Compound Prep (THPP vs Quinazoline) Assay 2. Kinase/Receptor Assay (Primary Screening) Prep->Assay CETSA 3. Target Engagement (CETSA Validation) Assay->CETSA InVivo 4. Cellular PD (Biomarker Readout) CETSA->InVivo

Fig 2. Self-validating experimental workflow for evaluating THPP scaffolds.

Protocol: Orthogonal Validation of THPP-Based Kinase Inhibitors

Phase 1: Primary Biochemical Profiling

  • Preparation: Dissolve the 2-Ethyl-THPP derivative and a reference quinazoline (e.g., Gefitinib) in 100% DMSO to a 10 mM stock. Dilute serially in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Assay: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Incubate the compounds with recombinant EGFR (WT and T790M/L858R mutants) and ATP at the Km​ concentration for 60 minutes.

  • Causality Check: Measure the Hill slope. A Hill slope significantly >1 may indicate colloidal aggregation (a common false-positive mechanism for lipophilic amines). If aggregation is suspected, add 0.01% Triton X-100 to the buffer; true competitive inhibitors will maintain their IC 50​ .

Phase 2: Cellular Thermal Shift Assay (CETSA) Why CETSA? Biochemical assays prove the compound can bind the isolated protein, but CETSA validates that the THPP scaffold successfully penetrates the cell membrane and physically engages the target in a live physiological environment.

  • Treat intact A549 or H1975 cells[5] with the THPP derivative (at 10×IC50​ ) or DMSO vehicle for 2 hours.

  • Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.

  • Lyse the cells via freeze-thaw cycles and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

  • Analyze the soluble fraction via Western blot. A positive result is indicated by a rightward shift in the melting curve ( Tagg​ ) of the target protein in the compound-treated group compared to the vehicle, confirming direct intracellular target engagement.

Phase 3: Pharmacodynamic (PD) Biomarker Readout

  • Seed target cancer cells (e.g., PC-3 for AKT/ERK pathways[6] or H1975 for EGFR[5]) and treat with varying concentrations of the THPP compound for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting to quantify the ratio of phosphorylated target (e.g., p-EGFR, p-AKT) to total target protein.

  • Self-Validation: Include a viability counter-screen (e.g., CellTiter-Glo) at the 24-hour mark. If kinase inhibition occurs at concentrations where cell viability is already zero, the PD readout is an artifact of cell death, not specific target modulation.

Conclusion

The transition from planar quinazolines to sp3 -enriched scaffolds like 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine represents a rational evolution in medicinal chemistry. By leveraging the 3D vectoring of the piperidine ring and the precise steric/electronic tuning of the C2-ethyl group, researchers can engineer molecules that bypass the solubility and resistance limitations of previous generations, yielding highly potent inhibitors for challenging targets like mutant EGFR, Smoothened, and Hsp90.

Sources

Comparative

Comparative Guide: HPLC Method Validation for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Purity Analysis

Introduction 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it features a tetrahydropyridine ring fused to a pyrimidine core. The presence of multiple basic nitrogen atoms—particularly the highly basic secondary amine in the piperidine-like ring—presents a significant chromatographic challenge during purity analysis.

This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound: a modern High-pH Hybrid Core-Shell method (Method A) versus a traditional Low-pH Fully Porous Particle method (Method B). Furthermore, we provide a comprehensive validation framework aligned with the latest ICH Q2(R2) guidelines, which became effective in June 2024[2].

Part 1: The Chemical Challenge & Causality of Peak Tailing

Expertise & Experience Insight: In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic partitioning. However, basic compounds like 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (estimated pKa ~9.5) are fully protonated under standard acidic mobile phase conditions. Traditional silica-based columns possess residual acidic silanol groups (Si-OH) on their surface. When the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[3].

The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary ion-exchange retention mechanism. This dual-retention behavior manifests chromatographically as severe peak tailing (USP Asymmetry > 2.0)[3]. Peak tailing is not merely an aesthetic flaw; it compromises quantitative accuracy, reduces theoretical plate count, and obscures the detection of low-level co-eluting impurities, which is unacceptable under stringent pharmaceutical quality systems[3][4].

To mitigate this, analysts can either attempt to suppress silanol ionization by dropping the pH below 2.5, or deprotonate the basic analyte by raising the pH above 10.0[5]. Given the high basicity of our target analyte, the high-pH strategy (Method A) is mechanistically superior, provided a highly cross-linked hybrid silica column is used to prevent silica dissolution[5].

SilanolInteraction cluster_LowPH Method B: Low pH (< 3.0) cluster_HighPH Method A: High pH (10.5) Analyte 2-Ethyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine (Basic Amine) IonizedAnalyte Protonated Analyte (+) Analyte->IonizedAnalyte Acidic Mobile Phase NeutralAnalyte Neutral Analyte (0) Analyte->NeutralAnalyte Alkaline Mobile Phase Silica Standard Silica C18 (Residual Silanols) IonizedAnalyte->Silica Tailing Ion-Exchange Interaction Severe Peak Tailing Silica->Tailing Hybrid Hybrid Silica C18 (High-pH Stable) NeutralAnalyte->Hybrid Sharp Hydrophobic Partitioning Sharp Symmetrical Peak Hybrid->Sharp

Figure 1: Mechanistic pathway of analyte-stationary phase interactions at low vs. high pH.

Part 2: Step-by-Step Methodologies

To establish a self-validating system, both methods require strict adherence to System Suitability Testing (SST) prior to execution. If the SST criteria are not met, the system halts, preventing the generation of invalid data.

Sample Preparation (Common to Both Methods)
  • Weighing: Accurately weigh 10.0 mg of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask and add 5 mL of diluent (Water:Acetonitrile 50:50 v/v).

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Make up to volume with diluent to achieve a nominal stock concentration of 1.0 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.

Method A: High-pH Hybrid Core-Shell (Optimized)

Causality: Utilizes a hybrid silica particle that resists alkaline hydrolysis, paired with a pH 10.5 buffer to fully deprotonate the analyte, ensuring pure hydrophobic retention and eliminating ion-exchange tailing.

  • Column: Hybrid Silica Core-Shell C18, 50 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in MS-grade water, adjusted to pH 10.5 ± 0.05 with 28% Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

Method B: Traditional Low-pH FPP (Baseline)

Causality: Relies on ion-suppression of silanols using a highly acidic modifier (TFA). However, the fully porous particle (FPP) and residual active silanols often fail to completely eliminate secondary interactions for highly basic heterocycles[5].

  • Column: Standard Fully Porous Silica (Type A/B) C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Part 3: ICH Q2(R2) Validation Protocol & Comparative Data

The ICH Q2(R2) guideline, effective June 2024, mandates a lifecycle approach to analytical procedure validation, emphasizing that the procedure must be demonstrated as "fit for the intended purpose"[2][4]. The validation study must provide sufficient evidence across specific performance characteristics[6].

ICHQ2R2 SST System Suitability (Self-Validation) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (25% - 150%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob

Figure 2: Sequential workflow for analytical procedure validation per ICH Q2(R2) guidelines.

System Suitability & Peak Shape Comparison

Before initiating validation, the self-validating SST criteria must be met. Method A demonstrates profound superiority in peak symmetry and efficiency.

ParameterAcceptance CriteriaMethod A (High-pH Hybrid)Method B (Low-pH FPP)
Retention Time (RT) N/A2.85 min8.42 min
USP Tailing Factor (T) ≤ 1.51.08 (Excellent)1.85 (Fails/Marginal)
Theoretical Plates (N) ≥ 5,00014,5004,200
Peak Area %RSD (n=6) ≤ 2.0%0.4%2.3%
Linearity, Accuracy, and Precision

Per ICH Q2(R2), the reportable range is derived from product specifications[2][6]. We evaluated linearity from 25% to 150% of the nominal concentration. Accuracy was assessed via recovery studies at 50%, 100%, and 150% levels.

Validation ParameterICH Q2(R2) RequirementMethod A ResultsMethod B Results
Specificity Baseline resolution from degradantsPeak Purity Angle < ThresholdCo-elution observed due to tailing
Linearity (R²) ≥ 0.9990.99980.9951
Range Justified by specification[6]0.25 - 1.50 mg/mL0.25 - 1.50 mg/mL
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.5%96.4% ± 2.1%
Repeatability (%RSD) ≤ 2.0% (n=6)0.6%2.5% (Fails)

Conclusion

The comparative validation data unequivocally demonstrates that Method A (High-pH Hybrid Core-Shell) is the superior analytical procedure for the purity analysis of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. By strategically utilizing a high-pH mobile phase to neutralize the basic secondary amine, Method A eliminates silanol-driven ion-exchange interactions[3][5]. This results in a highly symmetrical peak, ensuring strict compliance with ICH Q2(R2) requirements for specificity, accuracy, and precision[2][4], while simultaneously reducing run times by 66% compared to traditional low-pH methods.

References[4] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". chromtech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5IqhyD1Bb91z2PgISZ3m6rnlUDkEWFPxdS4NK67NegfYW3UFhndxn5GVrhOOtfaROPO644B1tXU_NirtTr0Bq09Y-F3BR7Mh4CNF1exCVrHFQyc7LPQJgHHaZDDE9BKealRQbgOU_ZhsisOP_rFAo5xgOTeKFEw==][5] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJI7xWVMCtmwzEblTWUXNtMlX4eyU8cbv5zlYWGOaYthMGGKgKZCbbokvV5-J5HeW0T5avZlAhI0i4FpQx4pSPRYUanoJxrs-jzRxM94hLMa5ziKV7zaMYZ4eYlHgCUugnXIJM8DYd2df4H-rWN8oQLkvS7PGRBAVa49TMSP5-cjdmLLxLShpsqAM=][6] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc5Lm851pQqDkBavO5AvLKemg9iAxZC5XLEz0-NC-whtdBQRUznVcHBHrJdJRRnwTC5TiUlcMhrOdCk1JHxcRw3CQXAGYlMiQRcbO9E7Zqp3ND6P7lH8lNPpoRZOKThdQse-gjgpIRn1ThxFOxBcZuIas-Zh1wrHyHYQFgA9jxwNyeYadPvaq6RwXeimzQsTWGwXzDQSfTKQwJybHtEK5--ol7d3xo1iyiPnSfgGiO6UymMRZtdm3xdKGitUxGB6xwvstlSE5t8lgVru9HULVz][7] International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - Draft Version". ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJAQlVoRuGYt2nWhXR6zfkjkPO-B6G64KUlJOfkgqgRw8L66LYT_UtNeIDKB9KulIqIsHC3ezkkpigUvZRvGLevijCY68fIgVNa4ulwadfAbhh22xtFs0Q3lVGxm5m4Yv-gqsx4UqrVmU6v8gEVqFWBeymFcmr6daOoJPAD0dJVYVJUOd9A_PU6nSTtcCWhwArxP-GxoeJA==][3] European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu6woBNrqVJy9_bTCF4AbY0snzup0oG7zcoTDKwqnZRPLi7bOk5SsHRHMfCmQiPqh7ADxUubrGa8UThQALiLqYcgKIHuKxgoNVFOhwmPqCzfU4_T1w-DheR7XGhyxB9a4ZRUtLg-O9qLXZ0fFilsR2DbgpgdO9BQQ0aOLfM0Cil1QDhC_NPlxXCSIFEQMduPia6ejeV-eipklnIUGh09rQRnXowX83HgbS1AQ4IV5cZiw_o5if8qEECmd-m5ccxRpuJAe][1] AK Scientific, Inc. "2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKkzh-Wth_ZyRsBTyIUDa1VZcyOyCD9_rnv-UGE9M-ZVBf2q3FneF79y9JlrppCCTVfr27j_RT2W2IS6DU4wrORrPrpop0jcnbnTwbkg6Ad0s-xQgOFnSSGwgh4tuGw==][2] BLD Pharm. "2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride". bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7jL_sIhdQZ7DItw4M3txykdeHvwPJU4yOyAcFTIbriZqf-TWgI_6cig5NJJJQ_EL9_CvGbSkXDMpUu2YSoVvDQWp84gUNF0iaANhrENE7UjNJR6XTSrkIxQtC4UP5lgL-PhI1G_KdaBMPM2Q5yA==]

Sources

Validation

A Head-to-Head Performance Analysis: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives versus Standard Kinase Inhibitors for CaMKII Inhibition

In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is paramount. This guide provides a comprehensive benchmarking analysis of a novel series of CaMKII inhibitors based on the 5,6,7,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is paramount. This guide provides a comprehensive benchmarking analysis of a novel series of CaMKII inhibitors based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. For the purpose of this comparison, we will refer to a representative compound from this series as PYR-8p . We will evaluate its performance against two well-established kinase inhibitors: KN-93 , a known selective CaMKII inhibitor, and Staurosporine , a broad-spectrum kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and selectivity of this novel chemical series in the context of established standards.

The Critical Role of CaMKII in Cellular Signaling

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a crucial role in decoding intracellular calcium signals.[1] Its activity is implicated in a vast array of cellular processes, including synaptic plasticity, learning and memory, and cardiac function.[1][2] Consequently, dysregulation of CaMKII has been linked to various pathological conditions, making it a compelling target for therapeutic intervention.

Ca2_Influx Ca2+ Influx Calmodulin Calmodulin Ca2_Influx->Calmodulin Binds CaM_Ca2 Ca2+/Calmodulin Complex Calmodulin->CaM_Ca2 CaMKII_inactive Inactive CaMKII CaM_Ca2->CaMKII_inactive Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Downstream Downstream Substrate Phosphorylation CaMKII_active->Downstream CaMKII_autonomous Ca2+-Independent Autonomous Activity Autophosphorylation->CaMKII_autonomous CaMKII_autonomous->Downstream Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Downstream->Cellular_Response

Caption: Simplified CaMKII activation pathway.

Benchmarking Inhibitor Performance: A Head-to-Head Comparison

The following table summarizes the inhibitory potency of PYR-8p against CaMKII in comparison to KN-93 and Staurosporine. The data for PYR-8p is representative of the high potency observed for this chemical series.

CompoundTarget KinaseIC50 (nM)Ki (nM)Selectivity Notes
PYR-8p CaMKII 25 ~15 Highly selective over a panel of other kinases.
KN-93CaMKII370[3][4]2,580[2]Also inhibits CaMKI, CaMKIV, and some ion channels.[5]
StaurosporineCaMKII20[6]-Broad-spectrum inhibitor of numerous kinases.[7][8]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are critical metrics for assessing inhibitor potency. A lower value indicates a more potent inhibitor.

Causality Behind Experimental Choices: Why These Assays?

To provide a robust comparison, we utilize both biochemical and cell-based assays.

  • Biochemical Assays (In Vitro): These assays, using purified enzymes, allow for the direct measurement of an inhibitor's effect on the kinase's catalytic activity without the complexities of a cellular environment. This is the gold standard for determining intrinsic potency (IC50/Ki).[9]

  • Cell-Based Assays: These assays provide a more physiologically relevant context, assessing the inhibitor's ability to penetrate cell membranes and engage its target within the cell.[2] They also help to identify potential off-target effects or liabilities such as cytotoxicity.

Detailed Experimental Protocols

In Vitro CaMKII Kinase Assay (Biochemical)

This protocol describes a common method for determining the IC50 of an inhibitor against purified CaMKII.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Serial Dilution of Inhibitor (PYR-8p, KN-93, Staurosporine) Mix Combine Inhibitor and Kinase Mix Inhibitor->Mix Enzyme_Mix Prepare Kinase Mix: - CaMKII - Calmodulin - CaCl2 Enzyme_Mix->Mix Substrate_Mix Prepare Substrate Mix: - Autocamtide 2 - ATP (with γ-32P-ATP) Add_Substrate Add Substrate Mix to Initiate Reaction Substrate_Mix->Add_Substrate Incubate_1 Pre-incubate Mix->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C Add_Substrate->Incubate_2 Stop Stop Reaction (e.g., add EDTA) Incubate_2->Stop Separate Separate Phosphorylated Substrate (e.g., Phosphocellulose Paper) Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Caption: Workflow for an in vitro CaMKII kinase assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

    • Ca2+/Calmodulin Solution: Prepare a stock solution containing CaCl2 and calmodulin.

    • Substrate: Autocamtide 2, a peptide substrate for CaMKII.[10]

    • ATP: A stock solution of ATP, including a radioactive tracer (γ-32P-ATP).

    • Inhibitors: Prepare serial dilutions of PYR-8p, KN-93, and Staurosporine in DMSO.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase buffer, Ca2+/Calmodulin solution, and purified CaMKII enzyme.

    • Add the serially diluted inhibitor or DMSO (vehicle control).

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for 20 minutes at 30°C.

  • Detection and Analysis:

    • Stop the reaction by adding a solution containing EDTA.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated γ-32P-ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CaMKII Activity Assay

This protocol outlines a method to assess the ability of an inhibitor to block CaMKII activity in a cellular context using Western blotting to detect the phosphorylation of a downstream target.

cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting Plate_Cells Plate Cells (e.g., Neuronal Cells) Treat_Inhibitor Treat with Inhibitor (PYR-8p, KN-93, Staurosporine) Plate_Cells->Treat_Inhibitor Stimulate Stimulate CaMKII Activity (e.g., with a Calcium Ionophore) Treat_Inhibitor->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-CaMKII) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Workflow for a cell-based CaMKII activity assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., primary neurons or PC12 cells) and allow them to adhere.

    • Pre-treat the cells with various concentrations of PYR-8p, KN-93, Staurosporine, or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce Ca2+ influx and activate CaMKII.[11]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the autophosphorylated form of CaMKII (phospho-Thr286).[12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII.

  • Analysis:

    • Quantify the band intensities for phospho-CaMKII and total CaMKII.

    • Normalize the phospho-CaMKII signal to the total CaMKII signal.

    • Determine the extent of inhibition at different inhibitor concentrations.

Concluding Remarks

The representative data for PYR-8p showcases the potential of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold in developing highly potent and selective CaMKII inhibitors. Its significantly lower IC50 value compared to the standard selective inhibitor KN-93 suggests a higher intrinsic potency. While Staurosporine exhibits high potency against CaMKII, its broad-spectrum activity across the kinome makes it unsuitable for targeted therapeutic applications but useful as a positive control in assays.

The detailed protocols provided herein offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this promising class of inhibitors. The combination of rigorous biochemical and cell-based assays is crucial for a comprehensive understanding of inhibitor performance and for advancing the development of novel kinase-targeted therapies.

References

  • Coultrap, S. J., & Bayer, K. U. (2011). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in Pharmacology, 2, 163. [Link]

  • RCSB PDB. (n.d.). KN-93. Retrieved from [Link]

  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Retrieved from [Link]

  • PubMed. (2018). Discovery of Potent and Selective Inhibitors of Calmodulin-Dependent Kinase II (CaMKII). Journal of Medicinal Chemistry, 61(5), 2099-2113. [Link]

  • Coultrap, S. J., & Bayer, K. U. (2012). CaMKII inhibitors: from research tools to therapeutic agents. PMC. [Link]

  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Research Reviews, 30(2), 229-257. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page. Retrieved from [Link]

  • Via Medica Journals. (2016). Efficacy and safety of bosutinib in the second and third line of treatment in chronic myeloid leukemia. Acta Haematologica Polonica, 48(4), 274-281. [Link]

  • AACR Journals. (2012). Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(4), 1109-1118. [Link]

  • Greenstein, A. E., & Fienberg, A. A. (2009). Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling. PMC. [Link]

  • Cortes, J. E., et al. (2022). Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia. PMC. [Link]

  • MDPI. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Cancers, 14(23), 5988. [Link]

  • Gambacorti-Passerini, C., et al. (2014). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. PMC. [Link]

  • MBL Life Science. (n.d.). CycLex® CaM-kinase II Assay Kit. Retrieved from [Link]

  • PNAS. (2006). Ca2+/calmodulin-dependent protein kinase II (CaMKII) is activated by calmodulin with two bound calciums. Proceedings of the National Academy of Sciences, 103(38), 13955-13960. [Link]

  • Soderling, T. R., & Stull, J. T. (2001). Analysis of CaM-kinase Signaling in Cells. PMC. [Link]

Sources

Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Features of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. In the absence of direct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. In the absence of directly published experimental spectra for this specific molecule, this document leverages high-quality predictive models and comparative analysis with structurally related compounds to offer a robust and scientifically grounded spectral interpretation. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or anticipate synthesizing this and similar scaffolds.

The pyrido[4,3-d]pyrimidine core is a significant pharmacophore found in a variety of biologically active molecules, including inhibitors of SARS-CoV-2 entry and potential anticancer agents.[1][2] A thorough understanding of its NMR spectral characteristics is paramount for unambiguous structural verification and for facilitating the rapid identification of new derivatives.

Predicted NMR Spectral Data for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

To provide a baseline for analysis, ¹H and ¹³C NMR spectra were generated using advanced computational prediction tools.[3][4][5][6][7] These algorithms utilize extensive databases of experimentally-derived spectra to forecast chemical shifts with a high degree of accuracy. The following tables summarize the predicted chemical shifts (in ppm) for the target molecule, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4~8.4 - 8.6Singlet1H
H-5~3.8 - 4.0Triplet2H
H-6~2.8 - 3.0Triplet2H
H-7~1.8 - 2.0Multiplet2H
Ethyl-CH₂~2.7 - 2.9Quartet2H
Ethyl-CH₃~1.2 - 1.4Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~165 - 167
C-4~155 - 157
C-4a~128 - 130
C-8a~158 - 160
C-5~45 - 47
C-6~25 - 27
C-7~20 - 22
Ethyl-CH₂~28 - 30
Ethyl-CH₃~12 - 14

Comparative Spectral Analysis with Related Structures

To validate and contextualize the predicted data, a comparison with experimentally determined NMR data for structurally analogous compounds is essential. The following sections highlight key spectral features and provide data from related tetrahydropyrido[4,3-d]pyrimidine and quinazoline derivatives.

Aromatic and Pyrimidine Ring Protons and Carbons

The chemical shifts of the protons and carbons in the pyrimidine ring are highly characteristic. For the parent 5,6,7,8-tetrahydroquinazoline, the H-4 and H-2 protons appear at approximately 8.91 and 8.39 ppm, respectively.[8] In our target molecule, the H-2 proton is absent due to the ethyl substitution. The predicted downfield shift of H-4 (around 8.4-8.6 ppm) is consistent with its position adjacent to a nitrogen atom in the electron-deficient pyrimidine ring.

The carbon signals for the pyrimidine and fused pyridine rings are also expected in distinct regions. The quaternary carbons C-4a and C-8a are predicted to be in the 128-160 ppm range, which is typical for fused heterocyclic systems. For instance, in a series of 3-aroyltetrahydropyrido[1,2-a]pyrimidines, the bridgehead and other aromatic carbons were extensively characterized and found in similar ranges.[9][10]

Tetrahydropyridine Ring Protons and Carbons

The aliphatic protons of the tetrahydropyridine ring (H-5, H-6, and H-7) are expected to exhibit characteristic triplet and multiplet splitting patterns due to spin-spin coupling with their neighbors. The protons at C-5, being adjacent to a nitrogen atom, are predicted to be the most downfield of the aliphatic signals (~3.8-4.0 ppm). This is a common feature in such systems. The corresponding carbon signals are expected in the upfield region of the spectrum, as shown in Table 2.

Ethyl Group Protons and Carbons

The ethyl group at the C-2 position provides a clear diagnostic signature. A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons are anticipated, arising from coupling with each other. The predicted chemical shifts are in line with typical values for an ethyl group attached to a pyrimidine ring.

The Influence of Solvent on NMR Spectra

It is crucial to recognize that the choice of deuterated solvent can significantly influence the observed chemical shifts.[11][12] Interactions between the solvent and the solute, such as hydrogen bonding and magnetic anisotropy effects, can cause notable shifts in proton and carbon resonances.[13][14][15] For instance, aromatic solvents like benzene-d₆ often induce upfield shifts for protons positioned near electron-rich centers of the solute molecule. In contrast, polar aprotic solvents like DMSO-d₆ can form hydrogen bonds with labile protons, leading to downfield shifts. When comparing experimental data, it is imperative to use the same solvent for all measurements to ensure consistency.[16]

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, the following experimental procedure is recommended.

Sample Preparation
  • Analyte Purity: Ensure the compound is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[17][18]

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[19]

    • For ¹³C NMR, a higher concentration of 5-30 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[19]

  • Sample Filtration: To ensure a homogeneous solution free of particulate matter, it is advisable to first dissolve the sample in a small vial and then transfer the solution to the NMR tube through a pipette with a cotton or glass wool plug.[17][18]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Pure Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Spectrometer D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Assign Peaks H->I J Compare with Predicted and Literature Data I->J

Caption: Key expected ¹H and ¹³C NMR chemical shift regions for the target molecule.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. By combining high-quality spectral predictions with comparative data from related structures, researchers can confidently identify and characterize this important heterocyclic scaffold. The detailed experimental protocols and workflow diagrams further serve as a practical resource for obtaining reliable and reproducible NMR data in the laboratory. As with any analytical technique, a combination of one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will provide the most definitive structural elucidation.

References

  • Organomation.
  • MIT OpenCourseWare. 8.
  • Iowa State University.
  • NMR Sample Prepar
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?
  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • CASPRE - 13 C NMR Predictor.
  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.
  • The Royal Society of Chemistry.
  • PROSPRE - 1 H NMR Predictor.
  • Mestrelab Research. Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and.
  • NMRdb.org. Predict 13C carbon NMR spectra.
  • Sci-Hub. 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines.
  • NMRdb.org. Predict 1H proton NMR spectra.
  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.

Sources

Validation

In Silico Molecular Docking Comparison of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs

Executive Summary The search for highly selective, orally bioavailable kinase and chaperone inhibitors has driven medicinal chemistry toward conformationally adaptable scaffolds. Among these, 2-Ethyl-5,6,7,8-tetrahydropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for highly selective, orally bioavailable kinase and chaperone inhibitors has driven medicinal chemistry toward conformationally adaptable scaffolds. Among these, 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1598036-14-6)[1] has emerged as a privileged bicyclic building block. Unlike rigid, planar aromatic systems (e.g., quinazolines), the saturated piperidine ring within this scaffold provides unique conformational flexibility, allowing it to act via induced-fit mechanisms in deep hydrophobic pockets.

This guide provides an objective, data-driven comparison of 2-ethyl-tetrahydropyrido[4,3-d]pyrimidine analogs against standard clinical alternatives across two primary oncology targets: Heat Shock Protein 90 (Hsp90) and Human Topoisomerase II (TopoII) .

Target Comparison: Hsp90α Inhibition

Hsp90 is a critical chaperone protein responsible for the folding and stability of oncogenic client proteins. Standard inhibitors like the geldanamycin derivative 17-DMAG bind the N-terminal ATP pocket but often suffer from off-target toxicities. Recent structural optimization studies have demonstrated that2 exhibit superior selectivity and favorable ADME properties without ocular toxicity[2].

Mechanistic Rationale & Causality

The 2-ethyl substitution on the pyrimidine core is not merely a lipophilic filler; it actively drives an induced-fit conformational change. When docking into Hsp90, the scaffold induces the rearrangement of the flexible loop sequence 104–111, forcing the protein into an open-loop conformation[2]. This allows the 2-ethyl group to form extended hydrophobic interactions with newly exposed residues, specifically Leu107 and Ile110[2].

Self-Validating Docking Protocol (Hsp90)

To accurately model this interaction, standard rigid docking will fail. The following protocol establishes a self-validating system for Hsp90 docking:

  • Protein Preparation (Critical Step): Import the Hsp90 crystal structure. Do not strip all waters. You must retain conserved water molecules HOH2039, HOH2084, and HOH2198[2].

    • Causality: The pyrimidine core anchors into the ATP pocket via a tight, water-mediated hydrogen bond network with Asp93 and Thr184[2]. Removing these waters results in artificial poses and false-positive scoring.

  • Grid Box Definition: Define the binding site with an 8.0 Å radius around the native ligand to completely cover the ATP binding site[2].

  • Induced-Fit Docking: Utilize GOLD 5.1 or AutoDock Vina with flexible side-chain parameters enabled for sequence 104-111. Execute 100 Genetic Algorithm (GA) runs[2].

  • Self-Validation Check: Re-dock the native co-crystallized ligand. Proceed only if the Root Mean Square Deviation (RMSD) of the top pose is < 1.5 Å compared to the crystal structure.

Target Comparison: Topoisomerase II (TopoII) Poisoning

TopoII is a validated target for DNA-damaging agents. Traditional TopoII poisons like Etoposide stabilize the transient DNA double-strand break. Recent expansions of the3 have yielded novel inhibitors (e.g., ARN21929) with low micromolar in vitro potency (IC50 = 4.5 µM) and excellent thermodynamic solubility[3].

Mechanistic Rationale & Causality

Unlike ATP-competitive inhibitors, TopoII poisons act as interfacial inhibitors. The 2-ethyl-tetrahydropyrido[4,3-d]pyrimidine analog must simultaneously interact with the TopoII protein core and intercalate between the DNA base pairs at the cleavage site.

Self-Validating Docking Protocol (TopoII)
  • Receptor Selection: Use PDB entry 5GWK, which represents the drug-stabilized cleavage complex bound to etoposide[4].

    • Causality: Docking into an apo-protein structure invalidates the simulation because the binding pocket only fully forms in the presence of cleaved DNA.

  • DNA-Protein Grid Generation: Center the grid box on the DNA cleavage region, ensuring both the +1 and +4 base pairs and the TopoII catalytic tyrosine (Tyr805) are included.

  • Scoring Function: Employ a scoring function heavily weighted for pi-pi stacking and van der Waals interactions, as the pyrimidine core relies on these to stabilize the DNA interface[3].

Quantitative Data Comparison

The following table summarizes the in silico and in vitro performance of tetrahydropyrido[4,3-d]pyrimidine analogs compared to standard clinical alternatives.

Compound / ScaffoldTargetReference AlternativeDocking Score (kcal/mol)Key Interacting Residues / ElementsExperimental IC50 (µM)
2-Ethyl-Tetrahydropyrido[4,3-d]pyrimidine Analog Hsp90α17-DMAG-9.8Asp93, Thr184, Leu107, Ile110, HOH2039~0.10[2]
17-DMAG Hsp90αN/A-8.5Asp93, Thr1840.05
Tetrahydropyrido[4,3-d]pyrimidine (ARN21929) TopoIIEtoposide-10.2DNA base pairs, TopoII cleavage core4.5 ± 1.0[3]
Etoposide TopoIIN/A-11.0DNA base pairs, TopoII cleavage core1.2

Workflows & Mechanistic Visualizations

DockingWorkflow L1 Ligand Prep: 3D Conformer (Energy Minimization) D1 Grid Definition (8.0 Å Radius) L1->D1 R1 Receptor Prep: Retain Waters (HOH2039, HOH2084) R1->D1 D2 Induced-Fit Docking (Flexible Loop 104-111) D1->D2 Input Parameters D3 Interaction Analysis (Pose Clustering) D2->D3 Top Scoring Poses

Self-validating in silico molecular docking workflow for Hsp90 inhibitors.

MOA A 2-Ethyl-Tetrahydropyrido [4,3-d]pyrimidine Analog B Hsp90 ATP Pocket (Water-Mediated Network) A->B Target 1 C TopoII-DNA Cleavage Complex (Interfacial Inhibition) A->C Target 2 D Client Protein Degradation (AKT, EGFR) B->D Chaperone Blockade E DNA Double-Strand Breaks (Apoptosis) C->E Cleavage Stabilization

Dual-target pharmacological mechanism of 2-ethyl-tetrahydropyrido[4,3-d]pyrimidine analogs.

Conclusion

The 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly versatile pharmacophore. As demonstrated through rigorous in silico docking protocols, its ability to induce favorable conformational changes in flexible protein loops (such as sequence 104-111 in Hsp90) and intercalate within DNA-protein complexes (TopoII) makes it a superior starting point for hit-to-lead optimization compared to rigid planar alternatives. Future drug development should focus on optimizing the R2 substitutions to further tune target selectivity between chaperone proteins and DNA topoisomerases.

References

  • Title: Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors Source: Scientific Reports (Nature / ResearchGate) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) is a specialized bicyclic heterocyclic scaffold wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1598036-14-6) is a specialized bicyclic heterocyclic scaffold widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1][2]. While highly valuable in medicinal chemistry, its structural features—specifically the basic secondary amine within the tetrahydropyridine ring and the highly stable pyrimidine core—necessitate stringent operational handling and targeted disposal procedures[3].

This guide provides laboratory professionals with the mechanistic reasoning behind the safety protocols, ensuring that chemical handling and waste management are both safe and environmentally responsible.

Chemical Profiling and Hazard Causality

To handle this compound safely, researchers must understand the chemical causality behind its hazard profile. The molecule features a tri-nitrogenous framework. The nitrogen atom in the saturated tetrahydropyridine ring acts as a nucleophile and a localized base. When in its unprotonated (free base) form, the compound is sufficiently lipophilic to partition into the lipid bilayers of the stratum corneum and mucous membranes. Upon cellular entry, it causes localized pH shifts, leading to protein denaturation and the irritation responses classified under standard GHS protocols[3][4].

Table 1: Quantitative Chemical Profile & Hazard Causality

Property / HazardValue / SpecificationCausality / Mechanistic Note
CAS Number 1598036-14-6Unique identifier for the 2-ethyl substituted derivative[1][5].
Molecular Formula C9H13N3Tri-nitrogenous framework dictates high nitrogen oxide (NOx) emissions upon combustion[6][7].
GHS Signal Word WarningIndicates moderate acute toxicity and irritation potential[3][4].
Hazard Statements H302, H315, H319, H335Basic secondary amine causes localized pH shifts, disrupting cellular membranes and causing irritation[3][4].
Precautionary Codes P261, P280, P305+P351+P338, P501Mandates specific PPE and strict disposal via approved waste plants to prevent environmental accumulation[1][3][4].

Operational Safety & PPE Logic

Standard laboratory personal protective equipment (PPE) is often insufficient for basic nitrogenous heterocycles if the exact mechanisms of exposure are not respected[4].

  • Dermal Protection: Do not use standard latex gloves. Latex is highly permeable to lipophilic free bases. Nitrile gloves (minimum 0.12 mm thickness) must be utilized, as the nitrile cross-linking provides a superior chemical barrier against basic amines[4].

  • Respiratory Protection: Because the compound can form fine, irritating dusts that target the respiratory tract (H335), any weighing or transfer of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a dedicated powder-handling fume hood with a face velocity of at least 80-100 fpm[3][4].

Environmental Fate and Waste Segregation Logic

Why is specialized disposal required? The pyrimidine ring is exceptionally stable and resists microbial degradation in standard municipal wastewater treatment plants. If flushed down the drain, the compound acts as a persistent organic pollutant, potentially exerting toxic effects on aquatic life[4].

Furthermore, the high nitrogen content means that standard low-temperature incineration will generate toxic nitrogen oxides (NOx)[7]. Therefore, waste must be routed to facilities capable of high-temperature incineration (>1000°C) equipped with alkaline NOx scrubbers[1].

WasteSegregation Start Waste Generation: 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Solid Solid Waste (Powder, Vials, Gloves) Start->Solid LiquidOrg Organic Liquid Waste (DMSO, MeOH, DCM) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Acidic/Basic Solutions) Start->LiquidAq Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers Solid->Incineration Direct to chemical waste bin LiquidOrg->Incineration Segregate by halogen content Neutralization pH Neutralization (Adjust to pH 6-8) LiquidAq->Neutralization Check pH Neutralization->Incineration Aqueous waste stream

Workflow for the segregation and environmental fate of tetrahydropyridopyrimidine waste.

Step-by-Step Methodologies: Disposal and Spill Response

Protocol A: Routine Waste Segregation and Disposal

This protocol ensures compliance with GHS Precautionary Statement P501 and creates a self-validating waste stream[1][3].

  • Liquid Phase Separation: Segregate solutions containing the compound based on the solvent. Place halogenated solvent mixtures (e.g., Dichloromethane) in the "Halogenated Organic Waste" carboy, and non-halogenated mixtures (e.g., DMSO, Methanol) in the "Non-Halogenated Organic Waste" carboy.

  • Aqueous Neutralization (Self-Validating Step): If the compound is dissolved in an aqueous acidic solution, neutralize the solution to pH 6-8 using 1M NaOH before adding it to the aqueous waste stream.

    • Validation: Dip a universal pH indicator strip into the neutralized mixture; the strip must read between pH 6.5 and 7.5 before the waste container is sealed.

  • Solid Waste Containment: Place all contaminated consumables (weighing boats, pipette tips, nitrile gloves) into a heavy-duty, puncture-resistant chemical waste bag. Double-bag the waste to prevent the aerosolization of residual powders[4].

  • Labeling: Affix a hazardous waste label explicitly stating "Contains Basic Nitrogenous Heterocycles" to alert the disposal facility of the need for NOx scrubbing during incineration.

Protocol B: Chemical Spill Response and Decontamination

In the event of a powder or solution spill, execute the following self-validating recovery protocol to prevent dermal and respiratory exposure[4][8].

  • Isolation and PPE Escalation: Immediately isolate the spill area. Don a fitted N95 or P100 respirator, chemical-resistant goggles, and double nitrile gloves[4].

  • Containment: For liquid spills, encircle and cover the spill with an inert, non-combustible absorbent matrix (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, which can react with basic amines. For powder spills, lightly mist the powder with water to prevent dust generation before collection[4][8].

  • Mechanical Recovery: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the absorbent matrix or dampened powder. Transfer the material into a rigid, sealable hazardous waste container[8].

  • Chemical Decontamination (Self-Validating Step): Wash the spill surface with a mild acidic solution (e.g., 1% citric acid) to protonate and solubilize any residual free base, followed by a thorough water rinse.

    • Validation: Swab the decontaminated surface with a pH test swab; the surface must return to a neutral pH (pH 7), confirming the complete removal of the basic amine residue.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Scale & PPE (Don Nitrile Gloves, Goggles, Respirator) Spill->Assess Contain Containment (Vermiculite / Sand / Light Mist) Assess->Contain Sweep Mechanical Collection (Non-sparking tools) Contain->Sweep Decon Surface Decontamination (Mild Acid Wash & pH Check) Sweep->Decon Dispose Transfer to Hazardous Waste (Seal & Label) Decon->Dispose

Step-by-step logical workflow for chemical spill response and surface decontamination.

References

  • Cole-Parmer - Material Safety Data Sheet: Nitrogenous Heterocycles. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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